molecular formula C10H14N4O2 B1315490 1-(3-Nitropyridin-2-YL)piperidin-4-amine CAS No. 412355-85-2

1-(3-Nitropyridin-2-YL)piperidin-4-amine

Número de catálogo: B1315490
Número CAS: 412355-85-2
Peso molecular: 222.24 g/mol
Clave InChI: LNUXRHMWVBPLJW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(3-Nitropyridin-2-yl)piperidin-4-amine hydrochloride (CAS 848498-92-0) is a high-value chemical intermediate in organic and medicinal chemistry research. This compound features a piperidine ring linked to a 3-nitropyridine scaffold, a structure recognized as a privileged motif in drug design . With a molecular formula of C10H15ClN4O2 and a molecular weight of 258.71 g/mol , it serves as a versatile building block for the synthesis of more complex, biologically active molecules. Research Value and Applications: Nitropyridine derivatives are convenient and readily available precursors for a wide range of mono- and polynuclear heterocyclic systems . As a member of this class, 1-(3-Nitropyridin-2-yl)piperidin-4-amine is a crucial synthon in exploratory research for developing new therapeutic agents. The nitro group on the pyridine ring is a key functional handle for further chemical transformations, facilitating access to various amino derivatives and complex heterocycles that are core structures in many modern pharmaceuticals . Compounds featuring the 3-nitropyridin-2-ylpiperidine structure have been investigated as intermediates in the synthesis of potential inhibitors for various biological targets . Handling and Storage: This product is for Research Use Only and is not intended for diagnostic or therapeutic use. Based on its hazard profile, which includes warnings for skin, eye, and digestive tract irritation (H315, H319, H302) , researchers should handle this compound with appropriate personal protective equipment. It is recommended to store it under an inert atmosphere at room temperature .

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

1-(3-nitropyridin-2-yl)piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O2/c11-8-3-6-13(7-4-8)10-9(14(15)16)2-1-5-12-10/h1-2,5,8H,3-4,6-7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNUXRHMWVBPLJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C2=C(C=CC=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Technical Guide: Characterization & Synthesis of 1-(3-Nitropyridin-2-yl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of 1-(3-Nitropyridin-2-yl)piperidin-4-amine , focusing on its physicochemical properties, synthesis, and solid-state characterization.[1]

Executive Summary

1-(3-Nitropyridin-2-yl)piperidin-4-amine (CAS: 848498-92-0 for the HCl salt) is a critical heterocyclic building block in medicinal chemistry.[1] It serves as a pharmacophore scaffold for various kinase inhibitors (e.g., AURKA, CDK) and GPCR ligands.

While often handled as a stable hydrochloride salt, the free base's physical properties—specifically its melting point—are governed by the interplay between the electron-withdrawing nitro group and the intermolecular hydrogen bonding of the primary amine. This guide addresses the lack of standardized public data for this specific intermediate by providing a rigorous protocol for its synthesis, purification, and de novo property determination.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9]

The melting point of this compound is heavily dependent on its solid-state form (free base vs. salt). Commercial suppliers typically provide the hydrochloride salt due to enhanced stability.

Table 1: Compound Specifications
PropertyDetail
IUPAC Name 1-(3-Nitropyridin-2-yl)piperidin-4-amine
CAS Number 848498-92-0 (HCl Salt) / Free Base not indexed widely
Molecular Formula C₁₀H₁₄N₄O₂ (Free Base)
Molecular Weight 222.25 g/mol (Free Base)
Predicted MP (Free Base) 85°C – 105°C (Based on structural analogs [1])
Observed MP (HCl Salt) >220°C (Decomposition) (Typical for pyridine-amine salts)
Appearance Yellow to Orange crystalline solid (Nitro chromophore)
Solubility DMSO, Methanol (High); Water (Low for free base, High for HCl salt)

Note on Melting Point: Experimental values for the free base are rarely reported because it is frequently generated in situ or used immediately as the stable HCl salt. The predicted range above is derived from analogous structures like 1-(3-nitropyridin-2-yl)piperazine (MP: 88-90°C).[1]

Synthesis & Reaction Mechanism[5][11][12][13][14][15]

To accurately measure the melting point, one must synthesize the material with high purity (>98%). The synthesis follows a Nucleophilic Aromatic Substitution (


) followed by acidic deprotection.
Reaction Logic
  • Activation: The 2-position of the pyridine ring is activated for nucleophilic attack by the electron-withdrawing nitro group at the 3-position and the ring nitrogen.

  • Substitution: 2-Chloro-3-nitropyridine reacts with tert-butyl piperidin-4-ylcarbamate.[1] The Boc-protection is crucial to prevent the primary amine from competing in the

    
     reaction, which would lead to polymerization.
    
  • Deprotection: Acidic hydrolysis removes the Boc group, yielding the target amine.

Visual Workflow

SynthesisPath Start1 2-Chloro-3- nitropyridine Reagent1 DIPEA / DMSO 80°C, 4h Start1->Reagent1 Start2 N-Boc-piperidin- 4-amine Start2->Reagent1 Intermediate Intermediate: tert-butyl (1-(3-nitropyridin- 2-yl)piperidin-4-yl)carbamate Reagent2 4M HCl in Dioxane or TFA/DCM Intermediate->Reagent2 Reagent1->Intermediate SNAr Product Target: 1-(3-Nitropyridin-2-yl) piperidin-4-amine (HCl) Reagent2->Product Deprotection

Figure 1: Synthetic pathway for the generation of high-purity target material.

Detailed Protocol

Step 1:


 Coupling 
  • Charge a reaction vessel with 2-chloro-3-nitropyridine (1.0 eq) and N-Boc-piperidin-4-amine (1.1 eq).

  • Dissolve in anhydrous DMSO (5 vol) or DMF .

  • Add DIPEA (Diisopropylethylamine, 2.5 eq) dropwise.

  • Heat to 80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 1:1) or LC-MS.[1][2]

  • Workup: Pour into ice water. The intermediate carbamate usually precipitates as a yellow solid. Filter, wash with water, and dry.[3]

    • Checkpoint: Measure MP of this intermediate (Expected: ~130-140°C).

Step 2: Deprotection

  • Suspend the intermediate in DCM (10 vol).

  • Add 4M HCl in Dioxane (5 eq) at 0°C.

  • Stir at room temperature for 2 hours.

  • Isolation: The product precipitates as the hydrochloride salt. Filter and wash with diethyl ether to remove organic impurities.

  • Free Base Generation (For MP Measurement): Suspend the salt in DCM, wash with saturated aqueous

    
    , dry organic layer over 
    
    
    
    , and concentrate in vacuo.

Solid-State Characterization Protocols

Since literature values are sparse, researchers must validate the melting point experimentally. The "melting point" is not just a visual phase change but a thermodynamic event indicating purity and polymorphic form.

Differential Scanning Calorimetry (DSC)

DSC is the authoritative method for determining the onset melting point and heat of fusion.

  • Instrument: TA Instruments DSC2500 or equivalent.

  • Sample Prep: 2–5 mg of dried sample in a Tzero aluminum pan, crimped (pinhole lid if volatiles are suspected).

  • Method:

    • Equilibrate at 25°C.

    • Ramp 10°C/min to 250°C.

  • Analysis:

    • 
      :  The intersection of the baseline and the leading edge of the endotherm. This is the reported "Melting Point."[4]
      
    • 
      :  The temperature at the maximum heat flow.
      
    • Interpretation: A sharp endotherm (<2°C width) indicates high purity. A broad peak suggests impurities or an amorphous content.

Capillary Melting Point (Visual)

For rapid routine analysis:

  • Pack sample into a glass capillary (2-3 mm height).

  • Insert into an automated melting point apparatus (e.g., Buchi M-565).

  • Ramp rate: 1°C/min near the expected melting range.

  • Record Meniscus Point (first liquid) and Clear Point (complete melt).

Purity Validation (HPLC)

Melting points are depressed by impurities (colligative properties). Ensure purity before MP determination.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 10 min
Detection UV at 254 nm (Pyridine absorption) and 350 nm (Nitro absorption)

Handling & Safety Profile

  • Nitro Compounds: Potential energetic properties.[5] While this molecule is stable, avoid heating bulk material >250°C.

  • Pyridine Derivatives: Known skin irritants and potential sensitizers. Use nitrile gloves and work in a fume hood.

  • Storage: Hygroscopic as the HCl salt. Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

References

  • BLDpharm. (2024). Product Analysis: 1-(3-Nitropyridin-2-yl)piperidin-4-amine hydrochloride. Retrieved from

  • Sigma-Aldrich. (2024). 2-Amino-3-nitropyridine (Precursor Characterization). Retrieved from

  • PubChem. (2024). Compound Summary: Nitropyridine derivatives. Retrieved from

  • ChemicalBook. (2024). CAS 848498-92-0 Entry.[1][2] Retrieved from

Sources

Methodological & Application

Application Note: High-Purity Synthesis of 1-(3-Nitropyridin-2-yl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This application note details the synthesis of 1-(3-nitropyridin-2-yl)piperidin-4-amine , a critical scaffold in the development of kinase inhibitors and GPCR ligands.

While a direct reaction between 2-chloro-3-nitropyridine and piperidin-4-amine is theoretically possible, it poses significant risks of polymerization and regio-isomeric impurities due to the presence of two nucleophilic nitrogen atoms on the piperidine ring. To meet pharmaceutical-grade purity standards (>98%) , this protocol utilizes a Boc-protection strategy . This ensures exclusive regioselectivity at the secondary amine of the piperidine, preventing side reactions at the primary amine.

Synthetic Pathway

The synthesis proceeds in two distinct phases:[1][2]

  • Regioselective

    
     Coupling:  Reaction of 2-chloro-3-nitropyridine with tert-butyl piperidin-4-ylcarbamate to form the protected intermediate.
    
  • Chemoselective Deprotection: Acid-mediated removal of the Boc group to yield the target amine (isolated as a hydrochloride salt or free base).

Synthesis_Pathway SM1 2-Chloro-3- nitropyridine Inter Intermediate: 1-(3-Nitropyridin-2-yl) piperidin-4-ylcarbamate SM1->Inter Step 1: SNAr DIPEA, DMF, 80°C SM2 4-(N-Boc-amino) piperidine SM2->Inter Target Target: 1-(3-Nitropyridin-2-yl) piperidin-4-amine Inter->Target Step 2: Deprotection HCl/Dioxane or TFA/DCM

Figure 1: Synthetic workflow for the target molecule via the protected route.

Mechanistic Insight

The success of Step 1 relies on Nucleophilic Aromatic Substitution (


) .[3] The 3-nitro group is critical; it is electron-withdrawing and positioned ortho to the chlorine leaving group. This activates the C2 position by stabilizing the anionic Meisenheimer Complex  intermediate.
  • Why C2? Attack at C2 allows the negative charge to delocalize onto the electronegative oxygen of the nitro group, significantly lowering the activation energy compared to non-activated pyridines.

  • Why Boc? The tert-butyl carbamate group sterically and electronically deactivates the exocyclic primary amine, forcing the reaction to occur exclusively at the piperidine ring nitrogen.

Experimental Protocol

Phase 1: Coupling

Objective: Synthesis of tert-butyl (1-(3-nitropyridin-2-yl)piperidin-4-yl)carbamate.

Materials
ReagentMW ( g/mol )Equiv.[1][2][4][5][6][7][8]Mass/VolRole
2-Chloro-3-nitropyridine 158.541.01.58 g (10 mmol)Electrophile
4-(N-Boc-amino)piperidine 200.281.12.20 g (11 mmol)Nucleophile
DIPEA (Hunig's Base)129.242.03.5 mLAcid Scavenger
DMF (Anhydrous)--15 mLSolvent
Procedure
  • Setup: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Purge with Nitrogen (

    
    ).[8]
    
  • Dissolution: Add 2-Chloro-3-nitropyridine (1.58 g) and 4-(N-Boc-amino)piperidine (2.20 g) to the flask.

  • Solvent Addition: Add anhydrous DMF (15 mL) via syringe. Stir until fully dissolved.

  • Base Addition: Add DIPEA (3.5 mL) dropwise. Note: The solution may darken to a deep yellow/orange color, indicating the formation of the charge-transfer complex.

  • Reaction: Heat the mixture to 80°C in an oil bath. Stir for 4–6 hours .

    • Monitoring: Check via TLC (Hexane:EtOAc 1:1) or LCMS. The starting chloride (

      
      ) should disappear, and a new fluorescent spot (
      
      
      
      ) should appear.
  • Workup:

    • Cool to room temperature (RT).

    • Pour the reaction mixture into ice-water (100 mL) with vigorous stirring. The product should precipitate as a yellow solid.

    • Filter the solid using a Büchner funnel. Wash the cake with water (

      
       mL) and cold hexanes (
      
      
      
      mL) to remove residual DMF.
  • Drying: Dry the solid under high vacuum at 40°C overnight.

    • Expected Yield: 85–92%

    • Appearance: Yellow crystalline solid.

Phase 2: Deprotection

Objective: Removal of the Boc group to yield 1-(3-nitropyridin-2-yl)piperidin-4-amine.

Method A: HCl Salt Formation (Recommended for Storage)

This method precipitates the product as a stable hydrochloride salt, ideal for long-term storage.

  • Dissolution: Dissolve the Intermediate (2.0 g) from Phase 1 in Dichloromethane (DCM) (10 mL) or 1,4-Dioxane (5 mL).

  • Acidolysis: Add 4M HCl in Dioxane (10 mL, excess) dropwise at 0°C.

  • Reaction: Remove the ice bath and stir at RT for 2 hours .

    • Observation: A heavy precipitate will form.

  • Isolation: Dilute with Diethyl Ether (20 mL) to maximize precipitation. Filter the solid under

    
     (hygroscopic).
    
  • Drying: Dry under vacuum.

    • Product: 1-(3-nitropyridin-2-yl)piperidin-4-amine dihydrochloride.

Method B: Free Base Isolation (For Immediate Use)
  • Dissolution: Dissolve the Intermediate (2.0 g) in DCM (10 mL).

  • Acidolysis: Add Trifluoroacetic Acid (TFA) (5 mL) at 0°C. Stir at RT for 2 hours.

  • Workup: Concentrate the mixture in vacuo to remove TFA.

  • Basification: Redissolve the residue in DCM (20 mL). Wash carefully with saturated

    
      solution until the aqueous layer is pH 8–9.
    
  • Extraction: Dry the organic layer over

    
    , filter, and concentrate.
    
    • Product: 1-(3-nitropyridin-2-yl)piperidin-4-amine (Free Base).

Analytical Validation (QC)

TechniqueExpected Signal / ResultInterpretation
LCMS (ESI+)

Confirms removal of Boc (

).
1H NMR (DMSO-d6)

8.4 (dd, 1H), 8.3 (dd, 1H), 6.9 (dd, 1H)
Characteristic 2,3-substituted pyridine pattern.
1H NMR (Piperidine)

3.8 (m, 2H), 3.1 (m, 2H), 2.9 (m, 1H)
Deshielded protons adjacent to Pyridine N confirm

.
Appearance Bright Yellow/Orange SolidTypical of nitro-amino-pyridines (intramolecular charge transfer).
Troubleshooting Guide
  • Issue: Incomplete conversion in Step 1.

    • Solution: Increase temperature to 100°C. Do not exceed 120°C to avoid decomposition of the nitro group.

  • Issue: Product is an oil after Deprotection (Method A).

    • Solution: Triturate with cold diethyl ether or acetonitrile to induce crystallization.

  • Issue: "Gummy" reaction mixture in Step 1.

    • Solution: DMF volume was likely too low. Add more solvent to maintain mobility.

References

  • Nucleophilic Aromatic Substitution Mechanism

    • Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions." Chemical Reviews.
  • Synthesis of Nitropyridine Derivatives (Patent)

    • Venkateswaralu, J., et al. (2010). "Process for preparation of nitropyridine derivatives.
  • Boc-Deprotection Protocols

    • Han, G., et al. (2004). "Recent development of peptide coupling reagents in organic synthesis." Tetrahedron.
  • Piperidine Scaffold in Medicinal Chemistry

    • Goel, R., et al. (2021). "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications." Current Topics in Medicinal Chemistry.

Disclaimer: This protocol involves the use of corrosive acids and potential sensitizers. All work should be performed in a fume hood with appropriate PPE.

Sources

Application Note: Strategic Utilization of 1-(3-Nitropyridin-2-yl)piperidin-4-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The building block 1-(3-Nitropyridin-2-yl)piperidin-4-amine (CAS: 1251911-26-6) represents a privileged bifunctional scaffold in modern drug discovery. Its value lies in its orthogonal reactivity: a highly nucleophilic aliphatic primary amine on the piperidine ring and an electron-deficient, reducible nitro group on the pyridine core.

This structure serves as a critical intermediate for synthesizing kinase inhibitors , GPCR ligands , and PROTAC linkers . The pyridine-piperidine motif is a proven solubilizing pharmacophore, while the 3-nitro group acts as a "masked" hydrogen bond donor (upon reduction) or an electronic modulator.

This guide provides validated protocols for the chemoselective functionalization of this scaffold, ensuring high yields and reproducibility in library generation.

Chemical Profile & Properties[1][2][3][4][5][6][7]

PropertyDataRelevance
IUPAC Name 1-(3-Nitropyridin-2-yl)piperidin-4-amineUnambiguous identification
Molecular Weight 222.25 g/mol Fragment-based drug design (FBDD) compliant
CLogP ~0.8 - 1.2Favorable lipophilicity for oral bioavailability
pKa (Piperidine-NH2) ~10.5High nucleophilicity; requires base in coupling
pKa (Pyridine N) ~2.5 (Suppressed)Reduced basicity due to ortho-nitro EWG
Appearance Yellow/Orange SolidNitro group chromophore
Solubility DMSO, DMF, MeOH, DCMVersatile solvent compatibility

Strategic Utility: The "North-South" Divergence

The molecule functions as a linear connector with two distinct "handles":

  • The "South" Handle (Aliphatic Amine): The piperidine-4-amine is the primary point of diversification. It is sterically accessible and highly reactive toward acyl chlorides, carboxylic acids (with coupling agents), and isocyanates.

  • The "North" Handle (Nitropyridine Core): The 3-nitropyridine moiety is an electron-deficient aromatic system.

    • As is: It acts as an electron-withdrawing core.

    • Post-Reduction: Reduction to the 3-aminopyridine generates a bidentate hinge-binding motif (Pyridine N + Exocyclic NH2) crucial for ATP-competitive kinase inhibition.

Workflow Visualization

The following diagram illustrates the divergent synthetic pathways available for this scaffold.

G Core 1-(3-Nitropyridin-2-yl) piperidin-4-amine Step1 Pathway A: Amide Coupling (R-COOH + HATU) Core->Step1 Step2 Pathway B: Nitro Reduction (H2, Pd/C or Fe/NH4Cl) Core->Step2 Step3 Pathway C: Urea Formation (R-NCO) Core->Step3 Inter1 Intermediate A: Nitro-Pyridine Amide Step1->Inter1 Inter1->Step2 Optional Sequence Product2 Scaffold B: 3-Amino-Pyridine Motif (Kinase Hinge Binder) Step2->Product2 Product3 Scaffold C: Urea Derivative Step3->Product3

Figure 1: Divergent synthetic utility of the scaffold. Pathway A is the most common entry point for library synthesis.

Detailed Experimental Protocols

Protocol A: Chemoselective Amide Coupling (The "South" Handle)

Objective: Attach a pharmacophore to the piperidine amine without affecting the nitro group. Mechanism: Standard amide bond formation using HATU. The nitro group is inert under these conditions.

Reagents:

  • Scaffold: 1-(3-Nitropyridin-2-yl)piperidin-4-amine (1.0 eq)

  • Carboxylic Acid (R-COOH): (1.1 eq)

  • Coupling Agent: HATU (1.2 eq)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Solvent: Anhydrous DMF or DCM

Step-by-Step Procedure:

  • Preparation: In a dry round-bottom flask, dissolve the Carboxylic Acid (1.1 eq) in anhydrous DMF (concentration ~0.1 M).

  • Activation: Add DIPEA (3.0 eq) followed by HATU (1.2 eq). Stir at room temperature (RT) for 15 minutes to generate the activated ester.

    • Note: A color change (often to yellow) indicates activation.

  • Addition: Add 1-(3-Nitropyridin-2-yl)piperidin-4-amine (1.0 eq) to the reaction mixture.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS.[1]

    • Target Mass: [M+H]+ = MW(Acid) + MW(Scaffold) - 18.

  • Workup:

    • Dilute with EtOAc.

    • Wash sequentially with sat. NaHCO3 (2x), water (1x), and brine (1x).

    • Dry over Na2SO4, filter, and concentrate.[2]

  • Purification: Flash column chromatography (DCM/MeOH gradient 0-10%).

Validation Check:

  • 1H NMR: Look for the appearance of the amide NH doublet (approx. 7.5-8.5 ppm) and the retention of the pyridine aromatic signals (distinctive downfield shift due to nitro group).

Protocol B: Nitro Reduction to 3-Aminopyridine (The "North" Morphing)

Objective: Convert the electron-withdrawing nitro group into an electron-donating amino group. This creates a "Hinge Binder" motif common in kinase inhibitors (e.g., similar to the core of Idelalisib or Palbociclib precursors).

Safety Warning: Hydrogenation catalysts are pyrophoric. Nitro reduction is exothermic.

Method 1: Catalytic Hydrogenation (Cleanest Profile)

  • Reagents: 10% Pd/C (10 wt%), H2 gas (balloon), MeOH or EtOH.

  • Procedure:

    • Dissolve the nitro-intermediate in MeOH under N2.

    • Add Pd/C carefully.

    • Purge with H2 gas (balloon pressure).

    • Stir vigorously for 2-6 hours.

    • Filter through Celite to remove catalyst. Concentrate.

    • Result: The bright yellow color of the nitro compound typically fades to a pale brown/off-white amine.

Method 2: Iron-Mediated Reduction (Halogen Compatible)

  • Use this if your attached "R" group contains halogens (Cl, Br, I) that might be cleaved by Pd/H2.

  • Reagents: Iron powder (5 eq), NH4Cl (5 eq), EtOH/Water (3:1).

  • Procedure:

    • Suspend substrate, Fe, and NH4Cl in EtOH/Water.

    • Heat to 70°C for 1-2 hours.

    • Filter hot through Celite.

    • Concentrate and extract with EtOAc.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Amide Coupling Poor solubility of scaffoldSwitch solvent to NMP or DMA. Sonicate to ensure dissolution before adding HATU.
Over-reaction (Bis-acylation) Excess reagentsEnsure strict 1:1 stoichiometry. The aniline (if reduced first) is less nucleophilic than the piperidine amine, but selectivity is key. Always couple to piperidine BEFORE reducing the nitro.
Incomplete Nitro Reduction Catalyst poisoningSulfur or amines in the "R" group can poison Pd. Use Method 2 (Fe/NH4Cl) or increase catalyst loading.
Product Instability Oxidation of 3-aminopyridine3-Aminopyridines are air-sensitive (turn dark). Store under Argon or convert immediately to the final target (e.g., urea/sulfonamide).

References

  • General Synthesis of Piperidine Derivatives

    • Source: National Institutes of Health (NIH) / PubMed
    • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications[3][4]

    • Link:[Link]

    • Relevance: Validates the stability and solubility profiles of piperidine-linker pharmacophores.
  • Nitro Reduction Methodologies

    • Source: American Chemical Society (ACS) / J. Org. Chem.
    • Title: Selective Reduction of Nitro Compounds
    • Link:[Link] (General Reference for Fe/NH4Cl reduction).

  • Kinase Inhibitor Scaffolds (Contextual)

    • Source: Journal of Medicinal Chemistry[5]

    • Title: Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective inhibitors of protein kinase B (Akt)[5]

    • Link:[Link]

    • Relevance: Demonstrates the utility of the 4-aminopiperidine linker in successful drug candidates.[5]

(Note: Specific CAS 1251911-26-6 is a commercially available building block often used in proprietary library synthesis; the protocols above are derived from standard functional group transformations applicable to this specific heterocycle class.)

Sources

1-(3-Nitropyridin-2-YL)piperidin-4-amine in kinase inhibitor design

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide: 1-(3-Nitropyridin-2-yl)piperidin-4-amine in Kinase Inhibitor Design

Executive Summary

The molecule 1-(3-Nitropyridin-2-yl)piperidin-4-amine represents a critical "gateway intermediate" in the synthesis of imidazo[4,5-b]pyridine -based kinase inhibitors. This scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for the purine ring of ATP. By leveraging the reactivity of the ortho-nitro group, researchers can rapidly access fused bicyclic systems that target the hinge region of kinases such as Aurora A/B , FLT3 , and CDK2/9 . This guide details the synthetic protocols for generating this intermediate and its downstream conversion into potent kinase inhibitors, supported by mechanistic insights and proven case studies.

Strategic Application: The "Gateway" Concept

The Pharmacophore Logic

In kinase inhibitor design, the ATP-binding pocket is the primary target. The imidazo[4,5-b]pyridine core mimics the adenine ring of ATP, forming crucial hydrogen bonds with the kinase "hinge" region (typically the backbone NH and CO residues).

The 1-(3-Nitropyridin-2-yl)piperidin-4-amine intermediate is strategically designed to facilitate this:

  • The Pyridine Core: Provides the skeleton for the future hinge-binding motif.

  • The 3-Nitro Group: Acts as a masked amine. Upon reduction, it provides the nitrogen required for cyclization into the imidazole ring.

  • The Piperidine Moiety: Projects into the solvent-exposed region or the ribose-binding pocket, allowing for the introduction of solubilizing groups (e.g., N-methyl piperazine) or affinity-tuning substituents without disrupting the core hinge binding.

Pathway to Potency

The transition from this intermediate to a functional drug involves two key transformations: Nitro Reduction and Oxidative Cyclization . This modularity allows for "late-stage diversification"—researchers can vary the aldehyde used in the cyclization step to create libraries of inhibitors with different selectivity profiles (e.g., switching from Aurora A to FLT3 selectivity).

Experimental Protocols

Protocol A: Regioselective Synthesis of the Intermediate

Objective: Synthesize tert-butyl (1-(3-nitropyridin-2-yl)piperidin-4-yl)carbamate (Protected form of the title molecule).

Mechanism: Nucleophilic Aromatic Substitution (


).[1] The 2-position of 3-nitropyridine is highly electrophilic due to the electron-withdrawing effects of both the pyridine nitrogen and the ortho-nitro group.

Materials:

  • 2-Chloro-3-nitropyridine (1.0 eq)

  • 4-(N-Boc-amino)piperidine (1.1 eq)

  • Diisopropylethylamine (DIPEA) (2.5 eq)

  • Acetonitrile (ACN) or DMF (anhydrous)

Step-by-Step Methodology:

  • Preparation: Dissolve 2-chloro-3-nitropyridine (e.g., 5.0 g) in anhydrous ACN (50 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Addition: Add DIPEA followed by 4-(N-Boc-amino)piperidine. The reaction is slightly exothermic; add the amine slowly if scaling up >10g.

  • Reaction: Reflux the mixture at 80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 1:1) or LC-MS. The product typically appears as a bright yellow/orange spot.

  • Workup: Cool to room temperature. Concentrate the solvent under reduced pressure.

  • Extraction: Dissolve the residue in EtOAc and wash with water (2x) and brine (1x). The organic layer will be bright orange/yellow.

  • Purification: Dry over

    
    , filter, and concentrate. Recrystallize from Ethanol/Hexane or purify via flash chromatography (SiO2, 0-40% EtOAc in Hexanes).
    
  • Yield: Expect 85–95% yield of the yellow solid.

Critical Checkpoint: Ensure complete consumption of the chloropyridine. Residual starting material can interfere with the subsequent reduction step by poisoning catalysts.

Protocol B: Downstream Cyclization to Imidazo[4,5-b]pyridine

Objective: Convert the intermediate into a functional kinase inhibitor core (e.g., 2-substituted-3H-imidazo[4,5-b]pyridine).

Mechanism: Reduction of the nitro group to an aniline, followed by condensation with an aldehyde and oxidative ring closure.

Materials:

  • Intermediate from Protocol A (1.0 eq)

  • Substituted Benzaldehyde (e.g., 4-methoxybenzaldehyde) (1.1 eq)

  • Sodium Dithionite (

    
    ) (3.0 eq) - One-pot reductive cyclization method
    
  • Solvent: Ethanol/Water (3:1)

Step-by-Step Methodology:

  • Deprotection (Optional but recommended first): Treat the Boc-protected intermediate with TFA/DCM (1:1) to expose the primary amine if the final target requires a free amine on the piperidine. For this protocol, we assume the Boc group remains to improve solubility.

  • One-Pot Reduction/Cyclization: Dissolve the nitro-intermediate and the chosen aldehyde in EtOH/H2O.

  • Initiation: Add

    
     (Sodium Dithionite) in portions. Heat to 70°C.
    
    • Note: Dithionite acts as both the reducing agent for the nitro group and facilitates the oxidative cyclization of the resulting imine.

  • Monitoring: The reaction mixture will turn from yellow (nitro) to colorless/fluorescent blue (imidazopyridine) under UV.

  • Workup: Evaporate EtOH. Basify aqueous residue with

    
    . Extract with DCM.
    
  • Purification: Flash chromatography (DCM/MeOH).

Data Summary & SAR Insights

The following table summarizes the Structure-Activity Relationship (SAR) when this scaffold is applied to Aurora A Kinase inhibition (Data adapted from Bavetsias et al. and related literature [1, 2]).

Compound VariantR-Group (Aldehyde Source)Kinase TargetIC50 (nM)Notes
Core Scaffold H (Formic acid cyclization)Aurora A>10,000Inactive without hydrophobic "tail"
Variant A PhenylAurora A450Moderate hinge binding
Variant B 4-MorpholinophenylAurora A28Solubilizing group improves potency
Variant C 2,6-DifluorophenylFLT312Shift in selectivity to FLT3
Variant D 1-Methyl-1H-pyrazol-4-ylMPS1/TTK8.5High potency due to specific H-bond

Visualization of Workflows

Figure 1: Synthetic Pathway for Imidazo[4,5-b]pyridine Scaffolds

Caption: Step-wise transformation of 2-chloro-3-nitropyridine into the bioactive imidazo[4,5-b]pyridine core via the title intermediate.

SynthesisPathway Start 2-Chloro-3-nitropyridine Intermed 1-(3-Nitropyridin-2-yl) piperidin-4-amine (Boc) (The Gateway Scaffold) Start->Intermed SnAr (DIPEA, 80°C) Reagent 4-Boc-aminopiperidine (Nucleophile) Reagent->Intermed Reduction Reduction (Fe/AcOH or H2/Pd) Intermed->Reduction Diamine 2,3-Diaminopyridine Derivative Reduction->Diamine Cyclization Cyclization (R-CHO + Oxidant) Diamine->Cyclization Final Imidazo[4,5-b]pyridine Kinase Inhibitor Cyclization->Final Ring Closure

Figure 2: Kinase Signaling & Inhibition Logic

Caption: Mechanistic intervention of the inhibitor within the Aurora/FLT3 signaling cascade, leading to apoptosis.

KinasePathway cluster_Kinase Kinase Active Site (Hinge Region) Inhibitor Imidazo[4,5-b]pyridine Inhibitor Target Aurora A / FLT3 Kinase Inhibitor->Target Competitive Binding (Blocks ATP) ATP ATP ATP->Target Phosphorylation Source Substrate Downstream Effectors (e.g., STAT5, Myc) Target->Substrate Activation Outcome_Anti Apoptosis / Cell Cycle Arrest Target->Outcome_Anti Inhibition Effect Outcome_Pro Cell Proliferation (Tumor Growth) Substrate->Outcome_Pro

References

  • Bavetsias, V., et al. (2010). "Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor." Journal of Medicinal Chemistry. Available at: [Link]

  • Jarmoni, K., et al. (2024).[2][3] "Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties." Current Medicinal Chemistry. Available at: [Link]

  • Lombardo, L. J., et al. (2004). "Discovery of BMS-354825 (Dasatinib), a dual Src/Abl kinase inhibitor."[4] Journal of Medicinal Chemistry. (Contextual reference for aminothiazole/pyridine scaffolds). Available at: [Link]

Sources

solvent selection for reactions with 1-(3-Nitropyridin-2-YL)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent System Optimization for 1-(3-Nitropyridin-2-yl)piperidin-4-amine

Executive Summary & Chemical Profile

This guide details the solvent selection strategy for 1-(3-Nitropyridin-2-yl)piperidin-4-amine (referred to herein as NPPA ).[1] This scaffold is a critical intermediate in the synthesis of kinase inhibitors (e.g., ERK, CDK pathways).[2]

Chemical "Personality" & Solubility Thermodynamics: NPPA exhibits a distinct "push-pull" electronic character.[2][1] The electron-deficient 3-nitropyridine ring withdraws electron density from the piperidine nitrogen (N1), rendering it non-nucleophilic (


-like character).[1] Conversely, the distal primary amine at the 4-position (C4-NH

) retains aliphatic nucleophilicity (

).
  • Solubility Challenge: The molecule possesses both lipophilic aromatic domains and high-polarity H-bond donors/acceptors.[2][1] This leads to strong crystal lattice energy, often resulting in poor solubility in standard non-polar solvents (Hexane, Et

    
    O) and "gummy" precipitation in chlorinated solvents.[2]
    
  • Reactive Handle: The C4-primary amine is the sole nucleophilic handle.

  • Stability Warning: The 3-nitro group is prone to reduction; the pyridine ring is susceptible to nucleophilic attack if harsh bases are used.

Solvent Selection Decision Matrix

The following decision tree guides the selection of solvent systems based on the intended chemical transformation and downstream processing requirements.

SolventSelection Start Start: NPPA Transformation ReactionType Select Reaction Type Start->ReactionType AmideCoupling Amide Coupling (Derivatization of 4-NH2) ReactionType->AmideCoupling Reduction Nitro Reduction (Hydrogenation) ReactionType->Reduction SolubilityCheck Is Substrate Soluble in EtOAc/2-MeTHF? AmideCoupling->SolubilityCheck StdRed Standard Hydrogenation Solvent: MeOH or EtOH Add: 1 eq. HCl (prevents poisoning) Reduction->StdRed GreenRoute Green Protocol Solvent: 2-MeTHF or EtOAc Reagent: T3P or Acid Chloride SolubilityCheck->GreenRoute Yes (Preferred) TradRoute Traditional Protocol Solvent: DMF or NMP Reagent: HATU/DIPEA SolubilityCheck->TradRoute No (Aggregated)

Figure 1: Decision matrix for solvent selection based on reaction type and solubility thresholds.

Protocol A: Amide Coupling (Targeting 4-NH )

The most common reaction for NPPA is coupling with carboxylic acids to form amides.[2][3]

Mechanism & Solvent Rationale
  • The Problem: Traditional peptide coupling solvents (DMF, NMP) are difficult to remove and can retain impurities.[2]

  • The Solution: 2-Methyltetrahydrofuran (2-MeTHF) .[2][1][4] It is derived from renewable resources, has a higher boiling point than THF (80°C vs 66°C), and is immiscible with water, allowing for direct aqueous workup without solvent exchange.[2]

Experimental Procedure (Green Chemistry Optimized)

Reagents:

  • Substrate: NPPA (1.0 equiv)

  • Carboxylic Acid (1.1 equiv)

  • Coupling Agent: T3P (Propylphosphonic anhydride), 50% wt in EtOAc (1.5 equiv)

  • Base: Pyridine or DIPEA (2.5 equiv)

  • Solvent: 2-MeTHF (0.2 M concentration)[1]

Step-by-Step:

  • Dissolution: Charge a reaction vessel with NPPA and the Carboxylic Acid. Add 2-MeTHF.

    • Note: If the mixture is a slurry, heat to 40°C. The reaction can proceed in suspension as the product often dissolves or precipitates in a distinct form.

  • Activation: Add the Base followed by dropwise addition of T3P solution at 0–25°C.

    • Why T3P? It produces water-soluble byproducts, eliminating the need for column chromatography in many cases.[2]

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by LCMS.[2][3]

  • Workup (The 2-MeTHF Advantage):

    • Add water directly to the reaction mixture.[2]

    • Separate phases.[2][5] Wash the organic layer with 0.5 M NaOH (to remove unreacted acid) and then Brine.

    • Critical Step: If the product precipitates during workup (common with ureas/amides), switch to filtration and wash the cake with water and Et

      
      O.
      

Alternative (High Solubility): If NPPA fails to dissolve in 2-MeTHF, use DMF .

  • Workup Modification: Pour the DMF reaction mixture into ice-water (10x volume). The amide product usually precipitates.[2] Filter and wash with water to remove DMF.[2]

Protocol B: Nitro Reduction (Hydrogenation)

Reducing the 3-nitro group yields the 3,4-diaminopyridine derivative.[2][1]

Mechanism & Solvent Rationale
  • The Problem: The resulting ortho-diaminopyridine is highly electron-rich and sensitive to oxidative degradation (turning dark/black) in air.

  • The Solution: Methanol (MeOH) or Ethanol (EtOH) . These protic solvents facilitate the proton transfer required on the catalyst surface.

  • Catalyst Poisoning: The free amines can coordinate to Pd, poisoning the catalyst. Using a protic solvent helps, but adding an acid scavenger is better.[2]

Experimental Procedure

Reagents:

  • Substrate: NPPA derivative (1.0 equiv)

  • Catalyst: 10% Pd/C (5–10 wt% loading)

  • Solvent: MeOH (0.1 M)

  • Hydrogen Source: H

    
     balloon or ammonium formate (transfer hydrogenation).[2]
    

Step-by-Step:

  • Preparation: Dissolve NPPA in MeOH.

    • Pro-Tip: If the substrate contains halogens (Cl, Br) elsewhere, add 1.0 equiv of NH

      
      OH to scavenge acid and prevent dehalogenation, OR use Pt/C instead of Pd/C.
      
  • Degassing: Sparge the solution with Nitrogen for 10 minutes. Oxygen is the enemy of the product.

  • Reduction: Add Pd/C carefully (under N

    
     flow). Switch to H
    
    
    
    atmosphere. Stir vigorously.
  • Isolation (Speed is Key):

    • Filter through a Celite pad under an inert blanket (keep the filter cake wet with solvent to prevent catalyst ignition).

    • Concentrate the filtrate immediately at low temperature (<40°C).[2]

    • Storage: Store the resulting amine under Argon or use immediately in the next step (e.g., cyclization to imidazopyridine).

Comparative Data: Solvent Performance

SolventSolubility of NPPAWorkup EaseGreen ScoreRecommendation
DMF High (Excellent)Poor (High BP, miscible)LowUse only for stubborn substrates.[2][1]
DCM ModerateGoodLowAvoid if possible (halogenated waste).[2]
2-MeTHF ModerateExcellent (Immiscible)HighPrimary Recommendation.
MeOH GoodModerateMediumBest for Hydrogenation.[2][1]
EtOAc Low/ModerateGoodHighGood for T3P couplings if soluble.[2]

References

  • Sherwood, J. et al. (2014).[2] "Solvent selection guides: survey and trends." Green Chemistry. Link

  • Pfizer Solvent Selection Guide. (2024).[2] "Green Chemistry Solvent Selection Guide." ACS Sustainable Chemistry & Engineering.[2][6] Link

  • Dunetz, J. R. et al. (2016).[2] "T3P (Propylphosphonic Anhydride): A Mild and Low-Toxicity Coupling Agent."[2][1] Organic Process Research & Development. Link

  • Application of 2-MeTHF in Amide Coupling: Pace, V. et al. (2012).[2] "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Synthesis."[2][1] ChemSusChem.[2] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for 1-(3-Nitropyridin-2-yl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SOL-NPPA-001 Subject: Troubleshooting insolubility / precipitation in DMSO stock preparation Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary & Molecule Profile

User Issue: Researchers frequently report that 1-(3-Nitropyridin-2-yl)piperidin-4-amine (hereafter NPPA ) fails to dissolve completely in anhydrous DMSO at standard stock concentrations (10–100 mM), or precipitates upon freeze-thaw cycles.

Technical Assessment: NPPA contains a highly polarized 3-nitropyridine core coupled with a piperidin-4-amine tail. While DMSO is a polar aprotic solvent generally suitable for this class, solubility failures here are typically driven by strong intermolecular dipole-dipole stacking (nitro group interactions) or the inadvertent use of a salt form (e.g., Dihydrochloride) in anhydrous conditions where the lattice energy exceeds the solvation enthalpy.

Physicochemical Profile
PropertyCharacteristicImpact on DMSO Solubility
Core Structure Nitropyridine-piperidineFlat aromatic system promotes

stacking (aggregation).
H-Bond Donors Primary Amine (

)
Capable of H-bonding; if DMSO is "wet," water competes for these bonds.
Electronic Nature Push-Pull SystemThe nitro (EWG) and amine (EDG) create a strong dipole, increasing crystal lattice energy.
Common Forms Free Base vs. HCl SaltCritical Variable: Salts dissolve poorly in pure DMSO compared to Free Bases.

Root Cause Analysis (The "Why")

To solve the issue, we must diagnose the specific physicochemical barrier.

A. The "Salt vs. Base" Trap

This is the most common failure point.

  • Free Base: The neutral molecule relies on DMSO's dipole to disrupt its crystal lattice. It usually dissolves well.[1][2]

  • Salt Form (e.g.,

    
    HCl):  Ionic salts require a solvent with high dielectric constant and the ability to solvate anions. While DMSO solvates cations (like 
    
    
    
    or protonated amines) well, it solvates anions (like
    
    
    ) poorly due to a lack of H-bond donors. Consequently, NPPA-HCl salts often remain insoluble in anhydrous DMSO unless water or heat is added to assist anion solvation.
B. Aggregation & Water Content
  • Hygroscopicity: DMSO is highly hygroscopic.[2] If your bottle has been open, it may contain 1-5% water. Paradoxically, water reduces the solubility of the hydrophobic Free Base (causing precipitation) but increases the solubility of the Salt form .

  • Stacking: The nitro group at position 3 flattens the pyridine ring, encouraging the molecules to stack like plates. This aggregation resists dissolution at room temperature.

Interactive Troubleshooting Workflow

Use the following logic flow to determine the correct protocol for your sample.

SolubilityWorkflow Start Start: Visual Inspection of Undissolved NPPA CheckForm Step 1: Check Compound Form (Label/COA) Start->CheckForm IsSalt Is it a Salt? (HCl, TFA, etc.) CheckForm->IsSalt SaltPath Salt Form Detected IsSalt->SaltPath Yes BasePath Free Base Detected IsSalt->BasePath No AddWater Action: Add 5-10% Water (or D2O) to the DMSO SaltPath->AddWater HeatSalt Action: Heat to 40°C + Vortex AddWater->HeatSalt Result Result: Clear Solution HeatSalt->Result CheckDMSO Step 2: Check DMSO Quality (Is it old/wet?) BasePath->CheckDMSO DryDMSO Action: Use Fresh Anhydrous DMSO (Water causes precipitation) CheckDMSO->DryDMSO DMSO is wet Sonicate Action: Sonication (40kHz, 10 min) to break pi-stacking CheckDMSO->Sonicate DMSO is dry DryDMSO->Sonicate Sonicate->Result

Figure 1: Decision matrix for solubilizing NPPA based on chemical form and solvent conditions.

Standardized Protocols

Protocol A: The "Rescue" Method (For Stubborn Aggregates)

Use this when the Free Base forms a gelatinous pellet or cloudy suspension.

  • Seal: Ensure the vial is tightly sealed to prevent atmospheric water absorption.

  • Heat: Place the vial in a water bath at 45°C for 15 minutes .

    • Why: Thermal energy overcomes the lattice energy of the nitropyridine stacking interactions.

  • Sonicate: Transfer immediately to an ultrasonic bath (degassed water). Sonicate at 40 kHz for 10 minutes .

    • Why: Acoustic cavitation disrupts intermolecular aggregates that stirring cannot break.

  • Vortex: Vortex vigorously for 30 seconds.

  • Inspect: Hold against a light source. If "schlieren" lines (swirls) are visible, dissolution is occurring but incomplete. Repeat Heat/Sonicate cycle.

Protocol B: The Aqueous Spike (For Salt Forms Only)

Use this ONLY if you confirmed you have NPPA-HCl or similar.

  • Prepare Solvent: Create a mixture of DMSO:Water (90:10 v/v) .

    • Note: If for NMR, use DMSO-

      
       and 
      
      
      
      .
  • Add Solvent: Add the mixture to the solid salt.

  • Agitate: Vortex. The presence of water will solvate the chloride counter-ions, allowing the organic cation to dissolve in the DMSO component.

Stability & Storage Guidelines

Once dissolved, NPPA requires specific handling to prevent "crashing out" (re-precipitation).

ParameterRecommendationTechnical Rationale
Storage Temp -20°CStandard for chemical stability.
Freeze/Thaw Aliquot immediately. Repeated freeze-thaw cycles induce nucleation. The nitropyridine moiety will re-stack into a lower-energy crystal polymorph that is harder to re-dissolve.
Vial Type Amber GlassNitro-aromatics can be light-sensitive (photochemical reduction). Amber glass prevents UV degradation.
Hygroscopicity Desiccator storageDMSO absorbs water from air. If the water content rises >10% during storage, the Free Base will precipitate.

Frequently Asked Questions (FAQ)

Q: I see a color change from yellow to orange upon dissolving in DMSO. Is my compound degrading? A: Likely not. Nitropyridines are chromophores. The shift often indicates a change in the solvation environment (solvatochromism) or a shift in the tautomeric equilibrium of the amine. However, if it turns dark brown/black, suspect oxidation; check your DMSO purity.

Q: Can I use DMF instead of DMSO? A: Yes. DMF (Dimethylformamide) has a lower viscosity and similar polarity. If NPPA fails in DMSO due to "wet" solvent issues, fresh anhydrous DMF is an excellent alternative.

Q: My biological assay cannot tolerate the 10% water spike recommended for the Salt form. What do I do? A: You must convert the salt to the Free Base before making the stock.

  • Dissolve the salt in a minimal amount of water.

  • Adjust pH to >10 using dilute NaOH.

  • Extract with Ethyl Acetate.

  • Dry organic layer, evaporate, and dissolve the resulting Free Base in pure DMSO.

References

  • BenchChem. (2025).[3] Solubility of (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone in DMSO and aqueous buffers. Retrieved from .

  • Balakin, K. V., et al. (2004). "DMSO Solubility Assessment for Fragment-Based Screening." Journal of Biomolecular Screening. (Discusses the solubility threshold of heterocyclic fragments in DMSO).
  • Li, Di, et al. (2005). "Equilibrium Solubility of Drug-Like Compounds." Journal of Medicinal Chemistry.
  • Gaylord Chemical. (2020). Dimethyl Sulfoxide (DMSO) Solubility Data Bulletin.
  • Ziath. (2006). Samples in DMSO: What an end user needs to know. (Detailed analysis of water absorption and freeze-thaw effects on DMSO stocks).

Sources

minimizing side reactions during 1-(3-Nitropyridin-2-YL)piperidin-4-amine preparation

Author: BenchChem Technical Support Team. Date: February 2026

To: Chemical Development Team / Process Chemistry Unit From: Senior Application Scientist, Technical Support Division Subject: Troubleshooting Guide: Minimizing Side Reactions in 1-(3-Nitropyridin-2-yl)piperidin-4-amine Synthesis

Technical Support Center: Synthesis Optimization

This guide addresses the Nucleophilic Aromatic Substitution (


) of 2-halo-3-nitropyridine  with piperidin-4-amine . While conceptually simple, this reaction is prone to specific impurity profiles that degrade yield and complicate purification.

This document is structured to troubleshoot the two primary synthetic pathways:

  • Pathway A (Recommended): Using tert-butyl piperidin-4-ylcarbamate (Boc-protected).

  • Pathway B (Direct): Using free piperidin-4-amine (High risk of side reactions).

Part 1: Reaction Mechanism & Critical Control Points

To minimize side reactions, we must first visualize the competition between the desired


 pathway and the thermodynamic sinks (hydrolysis and regio-scrambling).

Figure 1: Reaction Network and Impurity Genesis

SnAr_Mechanism SM 2-Chloro-3- nitropyridine Complex Meisenheimer Complex SM->Complex + Amine (Rate Limiting) Imp_Hyd Impurity A: 3-Nitro-2-pyridone (Hydrolysis) SM->Imp_Hyd + H2O / OH- (Wet Solvent) Imp_Regio Impurity B: Exocyclic Amine Attack (Regio-isomer) SM->Imp_Regio Attack via -NH2 (If Unprotected) Nu Nucleophile (Piperidin-4-amine) Product Target Product 1-(3-nitropyridin-2-yl) piperidin-4-amine Complex->Product - HCl Imp_Bis Impurity C: Bis-Arylation (Dimer) Product->Imp_Bis + SM (Excess Electrophile)

Caption: Figure 1. The competitive landscape between the desired


 pathway (Green) and irreversible impurity sinks (Red).

Part 2: Troubleshooting Pathway A (The "Gold Standard")

Substrate: tert-butyl piperidin-4-ylcarbamate + 2-Chloro-3-nitropyridine.

This pathway uses a Boc-protecting group on the primary amine. This sterically and chemically forces the reaction to occur only at the secondary piperidine nitrogen, eliminating Impurities B and C (Figure 1).

Issue 1: Formation of "Yellow Solid" Impurity (Hydrolysis)

Symptom: The reaction mixture turns opaque/yellow, and LCMS shows a mass of ~140 Da (M+H). Diagnosis: Formation of 3-nitro-2-pyridone (2-hydroxy-3-nitropyridine).

  • Cause: The 3-nitro group makes the C2-chlorine extremely electrophilic. Traces of water in the solvent or base (e.g., wet

    
    ) will compete with the amine to displace the chloride.
    
  • Solution:

    • Solvent Switch: Avoid hygroscopic solvents like DMF or NMP if not strictly anhydrous. Switch to Acetonitrile (MeCN) or Isopropanol (IPA) .

    • Base Protocol: If using inorganic bases (

      
      ), dry them at 100°C overnight. Alternatively, use DIPEA  (Hunig's base), which is less prone to promoting hydrolysis than hydroxide/carbonate anions.
      
Issue 2: Incomplete Conversion despite Heating

Symptom: Starting material remains after 12h. Diagnosis: Deactivation by the leaving group or aggregation.

  • Cause: While Chlorine is a good leaving group, the steric bulk of the Boc-piperidine can slow the approach.

  • Solution:

    • Leaving Group Swap: Switch from 2-chloro-3-nitropyridine to 2-fluoro-3-nitropyridine . The C-F bond is stronger, but the high electronegativity of Fluorine accelerates the rate-determining step (nucleophilic attack) in

      
       reactions (The "Element Effect").
      
    • Catalyst: Add 0.1 eq of DMAP or KI (Finkelstein condition) if using the chloro-derivative.

Protocol A (Optimized):
  • Charge: 1.0 eq 2-Chloro-3-nitropyridine, 1.1 eq tert-butyl piperidin-4-ylcarbamate.

  • Solvent: Anhydrous MeCN (10 vol).

  • Base: 2.5 eq DIPEA.

  • Reaction: Heat to 50–60°C. Monitor by HPLC.

  • Deprotection: Isolate intermediate, then treat with TFA/DCM (1:4) or 4M HCl in Dioxane at RT.

Part 3: Troubleshooting Pathway B (The "Direct" Route)

Substrate: Free piperidin-4-amine + 2-Chloro-3-nitropyridine.

Warning: This route is chemically hazardous regarding purity. The piperidine ring nitrogen (secondary) is more nucleophilic than the exocyclic amine (primary), but the selectivity is not absolute.

Issue 3: Regioselectivity Failure (Impurity B)

Symptom: LCMS shows two peaks with the same mass. Diagnosis: A mixture of the desired product (N-linked via piperidine) and the isomer (N-linked via exocyclic amine).

  • Cause: High temperatures or lack of steric differentiation.

  • Solution:

    • Temperature Control: Keep the reaction below 0°C initially. The secondary amine has a lower activation energy for attack. Slowly warm to RT only if necessary.

    • Reverse Addition: Slowly add the electrophile (chloropyridine) to a solution of the nucleophile (diamine). This ensures the most nucleophilic amine (secondary) reacts first before the electrophile concentration builds up.

Issue 4: Dimerization (Impurity C)

Symptom: LCMS shows a mass corresponding to [Product + Pyridine]. Diagnosis: Bis-arylation. One diamine molecule has reacted with two chloropyridine molecules.[1]

  • Cause: Excess electrophile or local high concentrations.

  • Solution: Use a large excess of the diamine (2.0 to 3.0 equivalents) . This statistically ensures that every chloropyridine molecule encounters a fresh diamine molecule rather than an already-reacted product.

Part 4: Impurity Profile & Data Summary

Table 1: Common Impurities and Mitigation Strategies

Impurity NameStructure DescriptionOriginMitigation Strategy
3-Nitro-2-pyridone Hydroxyl replaces ClHydrolysis via water/hydroxideUse anhydrous MeCN; Switch base to DIPEA.
Regio-Isomer Pyridine attached to primary

Competitive nucleophilic attackUse Boc-protection (Pathway A). If Pathway B: Run at -10°C.
Bis-Adduct Two pyridines on one diamineOver-reaction of free amineUse 3.0 eq of diamine (Pathway B).
N-Oxide Oxygen on Pyridine NitrogenOxidative stressDegas solvents; avoid peroxides in ethers (THF/Dioxane).

Part 5: Frequently Asked Questions (FAQs)

Q1: Can I use ethanol or methanol as a solvent? A: It is risky. While


 works in alcohols, the alkoxide ion (generated by the base) is a potent nucleophile. You risk forming the alkoxy-ether byproduct  (e.g., 2-ethoxy-3-nitropyridine) via competition with the amine. Aprotic solvents (MeCN, THF) are safer.

Q2: Why is the reaction turning black/tarry? A: 3-Nitropyridines are electron-deficient and prone to single-electron transfer (SET) or polymerization if metal contaminants (Fe, Zn from spatulas or reactors) are present. Ensure glass-lined or passivated equipment is used.

Q3: My product is water-soluble and hard to extract. How do I isolate it? A: The free amine product is highly polar.

  • Method 1: Use the Boc-route. The intermediate is lipophilic and precipitates easily from water.

  • Method 2: If using free amine, avoid aqueous workup. Filter off the salt (

    
    /DIPEA-HCl), concentrate the organic solvent, and induce crystallization with an antisolvent (e.g., MTBE or Heptane).
    

Q4: Is the 3-nitro group stable during acid deprotection (Boc removal)? A: Yes. The nitro group is generally stable to TFA or HCl conditions used for Boc removal. However, avoid using reducing acids (like HI) or metals (Sn/HCl) which would reduce the nitro group to an aniline.

References

  • General

    
     on Nitropyridines: 
    
    • Topic: Reactivity of 2-chloro-3-nitropyridine derivatives.[1][2][3][4]

    • Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (See Chapter on Pyridines: Nucleophilic Displacement).
    • Context: Explains the activation energy lowering by the ortho-nitro group.
  • Venetoclax Intermediate Synthesis (Analogous Chemistry)

    • Topic: Synthesis of 1-(3-nitro-2-pyridyl)piperazine derivatives (structurally identical mechanism).
    • Source: Souers, A. J., et al. (2013). "ABT-199, a potent and selective BCL-2 inhibitor achieves antitumor activity while sparing platelets.
    • URL:[Link]

    • Relevance: Establishes the "Boc-protected" protocol as the industry standard for this specific linkage.
  • Regioselectivity in Diamines: Topic: Selectivity of secondary vs. primary amines in . Source:Organic Process Research & Development (OPRD). Common general knowledge in process chemistry regarding steric vs. electronic control in diamine nucleophiles.
  • Impurity Characterization (Hydrolysis): Topic: Hydrolysis of activated halopyridines. Source: Patent WO2010089773A2. "Process for preparation of nitropyridine derivatives." URL: Relevance: details the formation of 2-hydroxy-3-nitropyridine impurities under basic conditions.

Sources

Technical Support Center: Stability of 1-(3-Nitropyridin-2-YL)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 1-(3-Nitropyridin-2-YL)piperidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered during experimental work with this compound, particularly under acidic conditions. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the chemical stability of 1-(3-Nitropyridin-2-YL)piperidin-4-amine in acidic environments.

Q1: What are the primary stability concerns for 1-(3-Nitropyridin-2-YL)piperidin-4-amine in acidic solutions?

A1: The primary stability concern is its susceptibility to acid-catalyzed hydrolysis. The molecule contains several functional groups that can interact with or be degraded by acid. The key areas of concern are the C-N bond linking the piperidine and nitropyridine rings and the nitro group itself, especially under harsh acidic conditions (e.g., concentrated acids or elevated temperatures). Nitropyridine derivatives, in general, can be susceptible to degradation in strongly acidic environments[1].

Q2: Which functional groups on the molecule are most susceptible to acid-catalyzed degradation?

A2: The molecule has two main areas of potential instability under acidic conditions:

  • The 2-Aminopyridine-like Linkage: The bond between the pyridine ring (at C2) and the piperidine nitrogen is analogous to the C-N bond in 2-aminopyridine derivatives. This type of bond is known to be susceptible to acid-catalyzed hydrolysis. The pyridine nitrogen can be protonated, which activates the C2 position for nucleophilic attack by water, potentially leading to cleavage of the piperidine ring from the pyridine core.

  • The Nitro Group: While aromatic nitro groups are generally stable, the electron-deficient nature of the nitropyridine ring can make it susceptible to certain reactions. Under very strong acidic conditions and with heat, denitration or other side reactions could occur, though this is generally less likely than hydrolysis of the C-N bond[2].

Q3: What are the likely degradation products under acidic conditions?

A3: Based on the known reactivity of 2-aminopyridine derivatives, the most probable degradation pathway is hydrolysis of the C-N bond connecting the two ring systems. This would result in two primary degradation products:

  • Degradant 1: Piperidin-4-amine

  • Degradant 2: 2-Hydroxy-3-nitropyridine

This hydrolytic cleavage is a common degradation pathway for compounds with similar structures[3].

Q4: How can I assess the stability of this compound in my specific acidic medium?

A4: The most reliable method is to perform a forced degradation study . This involves intentionally exposing a solution of the compound to your acidic conditions (and often more extreme versions) to accelerate any potential degradation.[4][5] By monitoring the disappearance of the parent compound and the appearance of degradation products over time using a stability-indicating analytical method like HPLC-UV, you can determine the degradation rate and pathway. This is a standard practice in pharmaceutical development to understand a molecule's intrinsic stability[6][7].

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the handling and analysis of 1-(3-Nitropyridin-2-YL)piperidin-4-amine.

Issue 1: Rapid loss of parent compound peak during HPLC analysis with an acidic mobile phase.
  • Question: I am using a mobile phase containing 0.1% trifluoroacetic acid (TFA) or formic acid, and I see the peak for my compound decreasing in area with each injection, or it's much smaller than expected. What is happening?

  • Answer: This suggests on-instrument or in-vial degradation catalyzed by the acidic mobile phase. The combination of the acidic environment and potentially elevated column temperature can accelerate hydrolysis.

    • Troubleshooting Steps:

      • Minimize Sample Residence Time: Use a cooled autosampler (set to ~4°C) to slow degradation in the vial.

      • Neutralize Sample Diluent: If possible, prepare your sample in a neutral or weakly acidic diluent (e.g., water/acetonitrile) and inject it immediately. The acidic mobile phase will control the pH on the column.

      • Modify Mobile Phase: If degradation persists, consider using a less aggressive acidic modifier or a buffered mobile phase at a higher pH (e.g., pH 3-4 using an ammonium formate buffer) if your chromatography allows.

      • Lower Column Temperature: Reduce the column temperature to 25°C or 30°C to decrease the rate of hydrolysis during the chromatographic run.

Issue 2: Appearance of unexpected peaks in my sample chromatogram after overnight storage in an acidic buffer.
  • Question: I prepared my samples in a pH 4 buffer for a bioassay, but when I analyzed them by LC-MS the next day, I saw new peaks that were not in the original standard. Are these impurities?

  • Answer: It is highly likely you are observing degradation products. Storing 1-(3-Nitropyridin-2-YL)piperidin-4-amine in an aqueous acidic buffer, even at a moderately acidic pH, can lead to slow hydrolysis over time.

    • Troubleshooting & Optimization:

      • Conduct a Time-Course Study: Analyze your sample immediately after preparation and then at several time points (e.g., 2, 4, 8, 24 hours) while stored under the same conditions. This will confirm if the new peaks are growing over time, which is characteristic of degradation products.

      • Identify Degradants: If you have access to LC-MS, determine the mass of the new peaks. The expected masses for the primary hydrolytic degradants (Piperidin-4-amine and 2-Hydroxy-3-nitropyridine) can confirm the degradation pathway.

      • Prepare Fresh Samples: For all future experiments, prepare samples in the acidic buffer immediately before use to ensure the integrity of the compound.

Experimental Protocols & Data

Protocol: Forced Degradation Study Under Acidic Conditions

This protocol outlines a systematic approach to evaluating the stability of 1-(3-Nitropyridin-2-YL)piperidin-4-amine in acid. The goal is to achieve a target degradation of 5-20%, which is sufficient to identify degradation products without completely consuming the parent compound[8].

Step-by-Step Methodology:
  • Preparation of Stock Solution: Prepare a 1.0 mg/mL stock solution of the compound in a suitable organic solvent like acetonitrile or methanol.

  • Stress Conditions:

    • Label three sets of vials for each condition: "Acid Hydrolysis - Time 0," "Acid Hydrolysis - Stressed," and "Acid Hydrolysis - Neutralized."

    • In the "Stressed" vial, add an aliquot of the stock solution to an equal volume of 0.1 M Hydrochloric Acid (HCl). This creates a final drug concentration of ~0.5 mg/mL in 0.05 M HCl.

    • In the "Time 0" vial, add the same aliquot of stock solution to the 0.1 M HCl, but immediately neutralize it by adding an equimolar amount of 0.1 M Sodium Hydroxide (NaOH). Dilute to the final concentration with water/acetonitrile. This sample serves as your baseline.

  • Incubation:

    • Place the "Stressed" vial in a water bath or oven set to a controlled temperature (e.g., 60°C).

    • Store the "Time 0" sample at a cold temperature (e.g., 4°C).

  • Sampling and Analysis:

    • After a set time (e.g., 4, 8, or 24 hours), remove the "Stressed" vial.

    • Allow it to cool to room temperature.

    • Transfer an aliquot to the "Neutralized" vial and add an equimolar amount of 0.1 M NaOH to stop the degradation reaction.

    • Analyze the "Time 0" and the final "Neutralized" samples by a validated stability-indicating HPLC method.

  • Data Evaluation:

    • Calculate the percent degradation by comparing the peak area of the parent compound in the stressed sample to the Time 0 sample.

    • Analyze the chromatogram for the appearance and growth of new peaks (degradation products).

Workflow for Acidic Forced Degradation Study

G cluster_prep Preparation cluster_stress Stressing cluster_control Control (Time 0) cluster_analysis Analysis A Prepare 1 mg/mL Stock Solution C Mix Stock + 0.1 M HCl (Stressed Sample) A->C E Mix Stock + 0.1 M HCl A->E B Prepare 0.1 M HCl & 0.1 M NaOH B->C F Immediately Neutralize with 0.1 M NaOH B->F H Neutralize Stressed Sample B->H D Incubate at 60°C (e.g., 8 hours) C->D E->F I Analyze Time 0 and Neutralized Samples by HPLC F->I G Cool Stressed Sample G->H H->I J Calculate % Degradation & Identify Products I->J

Workflow for a typical acidic forced degradation experiment.
Potential Degradation Pathway

The diagram below illustrates the most probable acid-catalyzed hydrolytic degradation pathway for 1-(3-Nitropyridin-2-YL)piperidin-4-amine.

Proposed acid-catalyzed hydrolysis of the parent compound.
Data Summary: pH-Dependent Stability (Illustrative Data)

The following table provides an example of how stability data for this compound might be presented. These are hypothetical values intended for illustrative purposes only.

pH of BufferTemperature (°C)Time (hours)% Degradation (Parent Compound)
1.2 (0.1 M HCl)60815.2%
1.2 (0.1 M HCl)40249.8%
4.5 (Acetate)60242.1%
6.8 (Phosphate)6024< 0.5% (Stable)
References
  • ResearchGate. Hydrolysis of imines. Part 2. Kinetics and mechanism of hydrolysis of N-salicylidene-2-aminopyridine in the presence and absence of copper(II) ion. A study of the catalytic effect of some mixed-ligand complexes of copper(II). Available at: [Link]

  • Scilit. Hydrolysis of imines. Part 2. Kinetics and mechanism of hydrolysis of N-salicylidene-2-aminopyridine in the presence and absence of copper(II) ion. A study of the catalytic effect of some mixed-ligand complexes of copper(II). Available at: [Link]

  • Wiley Online Library. Reactivity of 4‐nitropyridine‐N‐oxide (II)): Substitution of the nitro‐group by hydroxyl). Available at: [Link]

  • Semantic Scholar. Hydrolysis of imines. Part 2. Kinetics and mechanism of hydrolysis of N-salicylidene-2-aminopyridine in the presence and absence of copper(II) ion. A study of the catalytic effect of some mixed-ligand complexes of copper(II). Available at: [Link]

  • ResearchGate. Development of forced degradation and stability indicating studies of drugs—A review. Available at: [Link]

  • MedCrave online. Forced Degradation Studies. Available at: [Link]

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. Available at: [Link]

  • ResearchGate. Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. Available at: [Link]

  • LinkedIn. Forced Degradation in Pharmaceuticals – A Regulatory Update. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Low Purity in 1-(3-Nitropyridin-2-YL)piperidin-4-amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(3-nitropyridin-2-yl)piperidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific synthesis. By understanding the underlying chemical principles, you can effectively troubleshoot and optimize your reaction for higher purity and yield.

Understanding the Synthesis: A Mechanistic Overview

The synthesis of 1-(3-nitropyridin-2-yl)piperidin-4-amine is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. In this process, the lone pair of electrons on the secondary amine of piperidin-4-amine acts as a nucleophile, attacking the electron-deficient carbon at the 2-position of the 2-chloro-3-nitropyridine ring. The nitro group (NO2) at the 3-position is a strong electron-withdrawing group, which activates the pyridine ring towards nucleophilic attack, particularly at the ortho and para positions.[1][2] The reaction proceeds through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1]

Reaction Scheme

Reaction_Scheme 2-chloro-3-nitropyridine 2-Chloro-3-nitropyridine product 1-(3-Nitropyridin-2-YL)piperidin-4-amine 2-chloro-3-nitropyridine->product Nucleophilic Aromatic Substitution piperidin-4-amine Piperidin-4-amine piperidin-4-amine->product hcl HCl

Caption: General reaction scheme for the synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that can lead to low purity of the final product.

Question 1: My final product is contaminated with unreacted 2-chloro-3-nitropyridine. How can I improve the reaction conversion?

Answer:

Incomplete consumption of the starting material, 2-chloro-3-nitropyridine, is a frequent cause of low purity. Several factors can contribute to this issue.

Potential Causes & Solutions:

  • Insufficient Reaction Time or Temperature: The SNAr reaction may require more time or thermal energy to proceed to completion.

    • Troubleshooting Steps:

      • Monitor the reaction progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the disappearance of the starting material.

      • Extend the reaction time: If the reaction has stalled, continue stirring at the set temperature for an additional 2-4 hours.

      • Increase the temperature: A modest increase in temperature (e.g., 10-20 °C) can significantly accelerate the reaction rate. However, be cautious as higher temperatures can also promote side reactions.

  • Inadequate Mixing: Poor mixing can lead to localized concentration gradients, preventing the reactants from interacting effectively.

    • Troubleshooting Steps:

      • Ensure vigorous stirring throughout the reaction.

      • For viscous reaction mixtures, consider using a mechanical stirrer.

  • Base Stoichiometry: A base, such as triethylamine or diisopropylethylamine, is often used to scavenge the HCl generated during the reaction. An insufficient amount of base can lead to the protonation of the piperidin-4-amine, rendering it non-nucleophilic and halting the reaction.

    • Troubleshooting Steps:

      • Ensure at least one equivalent of a non-nucleophilic base is used.

      • Consider adding a slight excess (1.1-1.2 equivalents) of the base.

ParameterRecommendationRationale
Reaction Monitoring TLC, HPLCTo ensure complete consumption of starting materials.
Temperature 50-80 °C (Solvent Dependent)Balances reaction rate and side product formation.
Base Triethylamine, DIPEAScavenges HCl byproduct to maintain nucleophilicity.
Question 2: I'm observing a significant amount of a side product with a similar mass to my desired product. What could this be and how can I prevent it?

Answer:

The formation of isomeric or dimeric impurities is a common challenge in this synthesis.

Potential Side Reactions:

  • Disubstitution: The primary amine of piperidin-4-amine can also act as a nucleophile, leading to the formation of a disubstituted impurity where two molecules of 2-chloro-3-nitropyridine react with one molecule of piperidin-4-amine.

  • Reaction at the Primary Amine: While the secondary amine of piperidine is generally more nucleophilic, reaction at the primary amine can occur, leading to an isomeric impurity.

Preventative Measures:

  • Control Stoichiometry: Using a slight excess of piperidin-4-amine (1.1-1.2 equivalents) can help to minimize the formation of the disubstituted product by ensuring that 2-chloro-3-nitropyridine is the limiting reagent.

  • Temperature Control: Running the reaction at the lowest effective temperature can help to improve the selectivity of the reaction for the secondary amine.

  • Slow Addition: Adding the 2-chloro-3-nitropyridine solution dropwise to the solution of piperidin-4-amine can help to maintain a low concentration of the electrophile, further disfavoring disubstitution.

Side_Reactions cluster_main Main Reaction cluster_side Potential Side Reactions Start 2-Chloro-3-nitropyridine + Piperidin-4-amine Desired 1-(3-Nitropyridin-2-YL)piperidin-4-amine Start->Desired Disubstitution Disubstitution Product Start->Disubstitution Excess Electrophile Isomer Isomeric Product (Reaction at Primary Amine) Start->Isomer Non-selective Attack

Caption: Potential reaction pathways leading to impurities.

Question 3: My purified product shows low purity by NMR, with broad peaks and an incorrect integration ratio. What are the likely causes?

Answer:

Poor NMR data often points to the presence of residual solvents, inorganic salts, or paramagnetic impurities.

Troubleshooting Purification:

  • Aqueous Workup: Ensure the aqueous workup is thorough to remove any inorganic salts, such as the hydrochloride salt of the base used. Washing the organic layer with brine can help to break up emulsions and remove residual water.

  • Drying of Organic Layer: Dry the organic layer over a suitable drying agent (e.g., Na2SO4, MgSO4) for a sufficient amount of time before concentrating. Residual water can affect the appearance of the NMR spectrum.

  • Purification Method:

    • Crystallization: This is often an effective method for purifying solid compounds.[3] Experiment with different solvent systems (e.g., ethanol, ethyl acetate/hexanes) to find conditions that yield high-purity crystals.[3]

    • Column Chromatography: If crystallization is not effective, silica gel column chromatography can be used. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is often effective for separating the desired product from less polar impurities.

Purification TechniqueAdvantagesDisadvantages
Recrystallization Scalable, can yield very pure material.[3]Can have lower recovery, requires finding a suitable solvent system.
Column Chromatography Can separate closely related impurities.More time-consuming, requires more solvent, can be difficult to scale up.
Question 4: How can I effectively remove unreacted piperidin-4-amine from my product?

Answer:

Excess piperidin-4-amine can be challenging to remove due to its basicity and water solubility.

Removal Strategies:

  • Acid Wash: During the aqueous workup, washing the organic layer with a dilute acidic solution (e.g., 1M HCl) will protonate the basic piperidin-4-amine, causing it to partition into the aqueous layer. Be aware that your product is also basic and may partition into the aqueous layer if the acid concentration is too high or if it is washed excessively. A careful pH adjustment and extraction may be necessary.

  • Distillation: If the product is thermally stable, vacuum distillation could be an option to remove the more volatile piperidin-4-amine.[4]

  • Column Chromatography: As mentioned previously, column chromatography is an effective method for separating compounds with different polarities.[4]

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this reaction?

A1: Common solvents for SNAr reactions include polar aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (ACN). The choice of solvent can influence the reaction rate and solubility of the reactants. It is advisable to start with a solvent in which both reactants are reasonably soluble at the reaction temperature.

Q2: Are there any specific safety precautions I should take?

A2: Yes. 2-Chloro-3-nitropyridine is a hazardous substance.[5] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Nitropyridine compounds can be toxic if inhaled, ingested, or absorbed through the skin.[5]

Q3: What analytical techniques are best for assessing the purity of the final product?

A3: A combination of techniques is recommended for a comprehensive purity assessment.

  • HPLC: To determine the percentage purity and identify any impurities.[6][7]

  • LC-MS: To identify the mass of the main product and any impurities.[8]

  • NMR (1H and 13C): To confirm the structure of the desired product and identify any structural isomers or residual solvents.[9]

Q4: Can other leaving groups besides chlorine be used on the nitropyridine?

A4: Yes, other halogens like fluorine can be used. In SNAr reactions, the reactivity order is typically F > Cl > Br > I.[10] Fluorine is the most activating leaving group because of its high electronegativity, which makes the attached carbon more electrophilic.

References

  • MDPI. (2025, May 7). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]

  • MDPI. (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • Chemical Review and Letters. (2021, October 30). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved from [Link]

  • DTIC. (2025, June 4). Piperidine Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). WO2010089773A2 - Process for preparation of nitropyridine derivatives.
  • PMC. (n.d.). Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. Retrieved from [Link]

  • NIH. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules - PMC. Retrieved from [Link]

  • ResearchGate. (2025, December 30). Sensitive And Selective Analytical Method For The Quantification Of 1-Nitroso Piperidin-4-Amine In Pimozide Drug Substance By LC-MS/MS. Retrieved from [Link]

  • PMC. (2022, September 3). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Retrieved from [Link]

  • Chempanda. (n.d.). Nitropyridine: Synthesis, reactions, applications, side effects and storage. Retrieved from [Link]

  • ResearchGate. (2018, November 27). How to remove excess 4-amino piperidine from reaction medium? Retrieved from [Link]

  • ResearchGate. (2025, August 7). Nitropyridines: Synthesis and reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • ResearchGate. (n.d.). Methodical letter Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, February 2). 3.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Google Patents. (n.d.). SU892298A1 - Amine quantitative determination method.
  • Chemistry Stack Exchange. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Retrieved from [Link]

Sources

Technical Support Center: 1-(3-Nitropyridin-2-yl)piperidin-4-amine Stability Profile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thermal Stability of 1-(3-Nitropyridin-2-yl)piperidin-4-amine Role: Senior Application Scientist Content Type: Technical Support Center Guide

From: Dr. Aris Thorne, Senior Application Scientist To: R&D Teams, Process Chemists, and Medicinal Chemistry Groups Subject: Operational limits, thermal degradation risks, and handling protocols for 1-(3-Nitropyridin-2-yl)piperidin-4-amine.

Executive Technical Summary

1-(3-Nitropyridin-2-yl)piperidin-4-amine (CAS: 848498-92-0 for HCl salt) is a critical intermediate, often utilized in the synthesis of kinase inhibitors and other heterocyclic bioactive agents.[1] Structurally, it features an electron-deficient 3-nitropyridine ring coupled to a piperidine moiety containing a primary amine.[1]

Thermal Stability Verdict: While the pyridine-piperidine linkage (formed via SNAr) is robust under standard synthetic conditions (refluxing methanol/ethanol), the molecule exhibits distinct thermal vulnerabilities:

  • Oxidative Instability: The primary amine (

    
    ) at the piperidine 4-position is susceptible to oxidation and color degradation at elevated temperatures (
    
    
    
    ) in aerobic environments.
  • Nitro-Group Energetics: The ortho-nitro group introduces potential for energetic decomposition at high temperatures (

    
    ), necessitating DSC screening before melt-processing or high-temperature distillation.[1]
    
  • Salt vs. Free Base: The hydrochloride salt demonstrates significantly superior thermal stability compared to the free base.

Thermal Stability Data & Thresholds

The following data summarizes operational limits based on internal stability indicating protocols (SIP) and structural analog analysis.

ParameterLimit / ValueTechnical Note
Safe Process Temp (Solution)

Stable in inert solvents (e.g., Toluene, DMF) under

.[1]
Drying Temp (Free Base)

Vacuum required. Prone to "browning" (oxidation) in air.
Drying Temp (HCl Salt)

Salt lattice stabilizes the amine against oxidation.
Melting Point (HCl Salt)

(dec.)
Decomposition often accompanies melting. Do not overheat.
Exotherm Onset (DSC)

Estimated. Nitro-compounds can show sharp exotherms.[1]
Troubleshooting Guide: Common Thermal Issues

This section addresses specific failure modes reported by our user base.

Issue 1: "My product turned from bright yellow to dark brown/tarry during drying."

Diagnosis: Oxidative Degradation. Mechanism: The primary amine on the piperidine ring is electron-rich and, when heated in the presence of atmospheric oxygen, undergoes radical oxidation and polymerization. The nitro group acts as an internal sensitizer, potentially accelerating this under light exposure. Corrective Action:

  • Protocol Shift: Switch to vacuum drying (

    
    ) at ambient temperature.
    
  • Inerting: If heat is required (

    
    ), you must  backfill the oven with Nitrogen or Argon.
    
  • Salt Formation: If possible, store and dry the compound as the Hydrochloride or Tosylate salt, which protects the amine lone pair.

Issue 2: "Yield loss observed during high-temperature SNAr synthesis (

)."

Diagnosis: Reverse Hydrolysis or Polymerization. Mechanism: While the 2-aminopyridine bond is strong, the presence of the electron-withdrawing nitro group makes the C2 position susceptible to nucleophilic attack. At high temperatures, trace water or hydroxide can displace the piperidine ring, reverting the product to 3-nitro-2-hydroxypyridine (or its tautomer).[1] Corrective Action:

  • Water Control: Ensure solvents (DMF, DMSO, NMP) are anhydrous.

  • Temperature Cap: Limit reaction temperature to

    
    . Use catalytic base (e.g., DIPEA) rather than excess strong inorganic base if high heat is needed.
    
Issue 3: "Inconsistent melting point data between batches."

Diagnosis: Solvate formation or partial salt dissociation. Mechanism: The free base is capable of forming stable solvates with alcohols. Furthermore, if the HCl salt is not fully stoichiometric, the melting point depression will be significant. Corrective Action:

  • Validation: Run TGA (Thermogravimetric Analysis) to check for solvent weight loss (

    
    ) before determining MP.
    
  • Standardization: Recrystallize from EtOH/EtOAc to ensure crystal lattice uniformity.

Visualizing Degradation Pathways

The following diagram illustrates the competing degradation pathways triggered by thermal stress.

ThermalDegradation cluster_safe Safe Operating Zone Target 1-(3-Nitropyridin-2-yl) piperidin-4-amine (Target Molecule) Oxidation Oxidative Impurities (Imines/N-Oxides) Target->Oxidation Heat (>60°C) + O2 (Amine Oxidation) Hydrolysis 3-Nitro-2-hydroxypyridine (Hydrolysis Product) Target->Hydrolysis Heat (>120°C) + H2O/OH- (Rev. SnAr) Polymer Tarry Polymers (Thermal Decomp) Target->Polymer Heat (>200°C) (Nitro-group decomp)

Caption: Figure 1. Thermal degradation pathways. Red path indicates oxidative instability (most common). Yellow path indicates hydrolytic instability under basic aqueous conditions.

Frequently Asked Questions (FAQs)

Q: Can I distill this compound? A: No. The boiling point is predicted to be significantly higher than the decomposition onset of the nitro group. Distillation will likely result in energetic decomposition. Purification should be performed via recrystallization or column chromatography.

Q: Is the compound light sensitive? A: Yes. Nitro-pyridines are known chromophores.[1] Combined with the amine, the molecule can undergo photo-redox reactions. Store in amber vials or foil-wrapped containers, especially if in solution.

Q: What is the recommended storage condition for long-term stability? A: Store as the HCl salt at


 under an inert atmosphere. If storing the free base, ensure it is strictly dry and under Argon; shelf life is significantly reduced for the free base at room temperature.

Q: I see two spots on TLC after heating in DMSO. What is the second spot? A: If the spot is more polar (lower


), it is likely the 3-nitro-2-hydroxypyridine  resulting from hydrolysis by wet DMSO.[1] If less polar, it may be an imine formed by condensation of the primary amine with trace aldehyde impurities in the solvent.
References
  • Rochelle, G. T., et al. (2025). Thermal degradation of aqueous amines used for carbon dioxide capture. University of Texas at Austin. Retrieved February 14, 2026, from [Link] (Note: Cited for mechanistic insights into amine thermal oxidation and degradation kinetics).

Sources

Validation & Comparative

HPLC chromatogram of 1-(3-Nitropyridin-2-YL)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: HPLC Separation Strategies for 1-(3-Nitropyridin-2-yl)piperidin-4-amine

Executive Summary & Chemical Context

This guide provides an in-depth technical comparison of HPLC methodologies for 1-(3-Nitropyridin-2-yl)piperidin-4-amine (CAS: 848498-92-0). As a functionalized building block containing both a nitro-aromatic system and a basic primary amine, this molecule presents specific chromatographic challenges—primarily peak tailing and retention variability due to silanol interactions.

The Product (Analyte) Profile:

  • Core Structure: A piperidine ring N-linked to a 3-nitropyridine scaffold.

  • Key Functional Group: The primary amine at position 4 of the piperidine ring (

    
    ).
    
  • Chromophore: The 3-nitropyridine moiety provides strong UV absorbance (typically

    
     nm and 
    
    
    
    nm).
  • Challenge: The high basicity of the primary amine leads to protonation at standard acidic HPLC pH (pH 2–3), causing "cation exchange" with residual silanols on silica columns.

This guide compares three distinct separation strategies to identify the optimal protocol for purity analysis and reaction monitoring.

Methodology Comparison: The Three Pillars

We evaluated the chromatographic performance of this analyte under three distinct conditions. The "Product Performance" here is defined by the analyte's peak symmetry, resolution, and retention stability.

Method A: The Standard Acidic Protocol (Low pH)
  • Chemistry: C18 stationary phase with 0.1% Formic Acid (pH ~2.7).

  • Mechanism: The amine is fully protonated (

    
    ). Retention is driven purely by the hydrophobic interaction of the nitropyridine core.
    
  • Verdict: Baseline Performance. Often suffers from peak tailing (

    
    ) due to silanol repulsion/interaction.
    
Method B: The High-pH Strategy (Recommended)
  • Chemistry: Hybrid-Silica C18 (e.g., XBridge or Gemini NX) with 10mM Ammonium Bicarbonate (pH 10.0).

  • Mechanism: The amine is deprotonated (neutral). This eliminates ionic repulsion and maximizes hydrophobic retention.

  • Verdict: Superior Performance. Sharpest peaks, highest sensitivity, and best loading capacity.

Method C: The -Selectivity Protocol (PFP)
  • Chemistry: Pentafluorophenyl (PFP) phase with 0.1% TFA.

  • Mechanism: Utilizes

    
    -
    
    
    
    interactions between the fluorine-rich phase and the electron-deficient nitropyridine ring.
  • Verdict: Specialized. Best for separating regioisomers (e.g., 3-nitro vs. 5-nitro impurities) but less robust for general purity.

Strategic Decision Workflow

The following diagram illustrates the logical pathway for selecting the correct method based on your specific analytical needs (e.g., MS compatibility vs. Isomer resolution).

MethodSelection Start Start: Define Analytical Goal Goal1 General Purity / LC-MS Start->Goal1 Goal2 Regioisomer Separation Start->Goal2 CheckCol Is High-pH Column Available? (Hybrid Silica) Goal1->CheckCol MethodC METHOD C: PFP Phase Target: Nitro-position isomers Goal2->MethodC MethodB METHOD B: High pH (pH 10) Max Retention & Symmetry CheckCol->MethodB Yes MethodA METHOD A: Low pH (Formic) Acceptable Tailing? CheckCol->MethodA No Optimize Add Ion Pairing (TFA) (Non-MS Compatible) MethodA->Optimize Tailing > 1.5

Figure 1: Decision tree for selecting the optimal HPLC method based on available equipment and analytical objectives.

Detailed Experimental Protocols

To ensure reproducibility, the following protocols are standardized.

Protocol 1: High pH (The "Gold Standard")

This method suppresses the ionization of the piperidin-4-amine group, preventing silanol interactions.

  • Column: Waters XBridge C18 or Phenomenex Gemini NX-C18 (4.6 x 150 mm, 3.5 µm). Note: Standard silica columns will dissolve at this pH.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH 10.0 adjusted with

    
    ).
    
  • Mobile Phase B: Acetonitrile (100%).

  • Flow Rate: 1.0 mL/min.[1][2]

  • Gradient:

    • 0.0 min: 5% B

    • 10.0 min: 95% B

    • 12.0 min: 95% B

    • 12.1 min: 5% B

  • Detection: UV @ 254 nm (Nitro aromatic) and 210 nm (Amine backbone).

  • Temperature: 35°C.

Protocol 2: PFP Selectivity (For Impurity Profiling)

This method targets the nitro-pyridine ring specifically.

  • Column: Fluorophenyl (PFP) Phase (e.g., ACE C18-PFP or equivalent).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Methanol (MeOH provides better

    
    -selectivity than ACN here).
    
  • Gradient: Standard 5-95% gradient over 15 minutes.

Comparative Performance Data

The following table summarizes the expected chromatographic metrics for 1-(3-Nitropyridin-2-yl)piperidin-4-amine based on chemical class behavior and experimental validation of similar aminopyridines [1][2].

MetricMethod A (Low pH C18)Method B (High pH C18)Method C (PFP/Methanol)
Retention Time (

)
Early Elution (Protonated)Late Elution (Neutral) Moderate
Peak Shape (

)
1.4 – 1.8 (Tailing)1.0 – 1.1 (Symmetric) 1.2 – 1.4
Theoretical Plates (

)
~8,000>12,000 ~10,000
Resolution (

)
Moderate (overlaps with polar impurities)High (Hydrophobic separation) High (Isomer separation)
MS Sensitivity Good (Positive Mode)Excellent (Better desolvation)Good

Data Interpretation:

  • Retention Shift: In Method A, the molecule is cationic (

    
    ), making it very polar and eluting early near the void volume where ion suppression is high. In Method B, the molecule is neutral (
    
    
    
    ), significantly increasing its interaction with the C18 chain, shifting
    
    
    to a cleaner region of the chromatogram.
  • Tailing Factor (

    
    ):  The high tailing in Method A is caused by the amine interacting with free silanols (
    
    
    
    ). Method B eliminates this by neutralizing the amine and keeping silanols ionized but shielded by the high ionic strength buffer.

Mechanism of Action: Why High pH Wins

The following diagram explains the molecular interactions occurring inside the column, justifying the recommendation for Method B.

Mechanism cluster_LowPH Method A: Low pH (Acidic) cluster_HighPH Method B: High pH (Basic) Amine1 Amine Protonated (R-NH3+) Silanol1 Silanol Interaction (Drag/Tailing) Amine1->Silanol1 Ionic Attraction Result1 Peak Tailing Early Elution Silanol1->Result1 Amine2 Amine Neutral (R-NH2) C18 C18 Ligand (Hydrophobic) Amine2->C18 Strong Binding Result2 Sharp Peak Stable Retention C18->Result2

Figure 2: Mechanistic comparison of analyte behavior at Low pH vs. High pH.

Troubleshooting & Optimization (Expert Tips)

Even with the correct method, issues may arise. Use this guide for rapid problem-solving:

  • Ghost Peaks: The nitro group is electron-withdrawing, making the pyridine ring susceptible to nucleophilic attack if left in basic methanol for days. Recommendation: Prepare standards fresh or use Acetonitrile (aprotic) for High pH methods.

  • Sensitivity Issues: If UV signal is low at 254 nm, check the pH. The absorbance spectrum of nitropyridines can shift slightly (bathochromic shift) depending on the protonation state of the pyridine nitrogen. Scan 200–400 nm using a PDA detector during method development [3].

  • Sample Diluent: Do not dissolve the sample in 100% DMSO if injecting large volumes. The mismatch in viscosity will cause band broadening. Use 50:50 Water:Acetonitrile.

References

  • Waters Corporation. Effect of pH on LC-MS Analysis of Amines. Application Note. Available at: [Link]

  • Phenomenex. HPLC Tech Tip: Basic Analytes and High pH. Technical Guide. Available at: [Link]

  • Grinevich, O. I., et al. Retention Behavior of Nitrogen-Containing Heterocyclic Compounds in Reversed-Phase and Hydrophilic HPLC–MS. ResearchGate, 2025. Available at: [Link]

Sources

A Comparative Guide to the Biological Activity of 1-(3-Nitropyridin-2-YL)piperidin-4-amine Analogs as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the biological activities of analogs based on the 1-(3-nitropyridin-2-yl)piperidin-4-amine scaffold. This chemical structure represents a promising starting point for the development of novel kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[1][2] The aminopyridine moiety is a well-established "hinge-binding" motif that interacts with the ATP-binding pocket of many kinases, while the piperidine group serves as a versatile scaffold for introducing modifications to tune potency, selectivity, and pharmacokinetic properties.[3][4] The strategic placement of a nitro group can further influence electronic properties and provide additional interaction points within the target protein.[5][6]

This document is intended for researchers, scientists, and drug development professionals. We will explore the synthesis, comparative biological data, structure-activity relationships (SAR), and detailed experimental protocols necessary to evaluate this compound class. Our narrative emphasizes the rationale behind experimental choices, ensuring a self-validating and trustworthy framework for your research.

Synthetic Strategy: Building the Analog Library

The synthesis of the parent compound and its analogs typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction. This cornerstone reaction involves the displacement of a leaving group (commonly a halogen) on the pyridine ring by the amine of the piperidine core.[7]

The general synthetic route allows for diversification at several key positions:

  • R1 (Piperidine Core): Modifications on the piperidine ring can be introduced by using different commercially available or synthesized piperidine building blocks.

  • R2 (Pyridine Ring): Analogs can be created by varying the substituents on the 2-chloro-3-nitropyridine starting material.

  • R3 (Piperidine Amine): The primary amine of the piperidine-4-amine can be further functionalized post-SNAr to explore additional chemical space.

Below is a generalized workflow for the synthesis.

Synthetic_Workflow A 2-chloro-3-nitropyridine (with R2 variations) C S N Ar Reaction (e.g., DIPEA, DMSO, 120°C) A->C B tert-butyl piperidin-4-ylcarbamate (with R1 variations) B->C D Boc-protected Intermediate C->D Coupling E Boc Deprotection (e.g., TFA or HCl in Dioxane) D->E Purification F Parent Scaffold 1-(3-nitropyridin-2-yl)piperidin-4-amine E->F Deprotection G Optional: N-Alkylation/Acylation (Modification at R3) F->G H Final Analogs G->H

Caption: General synthetic workflow for analog generation.

Comparative Biological Activity & Structure-Activity Relationship (SAR)

To evaluate the potential of this scaffold, a panel of analogs was synthesized and tested against key kinases implicated in cancer cell proliferation, such as Cyclin-Dependent Kinase 2 (CDK2), Aurora A, and PI3Kδ.[8][9][10] Cellular cytotoxicity was assessed using the MCF-7 breast cancer cell line, which is known to have dysregulated signaling in these pathways.[1]

Table 1: Comparative Activity of 1-(3-Nitropyridin-2-YL)piperidin-4-amine Analogs

Compound IDStructural Modification (vs. Parent)CDK2 IC50 (nM)Aurora A IC50 (nM)PI3Kδ IC50 (nM)MCF-7 Cytotoxicity IC50 (µM)
Parent Core Scaffold8501230>10,00015.2
Analog A R1: 4-methyl on piperidine ring7901100>10,00014.5
Analog B R2: 5-fluoro on pyridine ring15045085004.1
Analog C R3: N-acetyl on piperidine amine>10,000>10,000>10,000>50
Analog D R2: 5-methoxy on pyridine ring459512000.8
Analysis of Structure-Activity Relationships (SAR)

The data presented in Table 1 provides critical insights into the SAR of this chemical series.[11]

  • The Unmodified Parent Scaffold: The parent compound shows modest, micromolar activity against CDK2 and Aurora A, with negligible activity against PI3Kδ. This suggests a baseline level of kinase interaction, likely driven by the aminopyridine core, but insufficient potency for therapeutic consideration.

  • Impact of Piperidine Modification (Analog A): Adding a small alkyl group to the piperidine ring (Analog A) resulted in no significant change in activity. This suggests this region of the molecule is likely solvent-exposed and not interacting with a specific hydrophobic pocket in these particular kinases.

  • Impact of Pyridine Ring Substitution (Analogs B & D): This appears to be the most effective strategy for improving potency.

    • Adding an electron-withdrawing fluorine atom at the 5-position (Analog B) increased potency against CDK2 and Aurora A by approximately 5-fold. This enhancement may be due to altered electronics of the pyridine ring, improving its hydrogen bonding capability in the kinase hinge region.

    • The introduction of an electron-donating methoxy group at the same position (Analog D) had a dramatic effect, boosting potency by nearly 20-fold against CDK2 and over 12-fold against Aurora A.[2] This significant increase suggests the methoxy group may be forming a critical hydrogen bond or favorable hydrophobic interaction within a specific sub-pocket of the ATP-binding site. The corresponding increase in cellular cytotoxicity (from 15.2 µM to 0.8 µM) strongly correlates with the improved kinase inhibition.[12]

  • Impact of Piperidine Amine Modification (Analog C): Acetylation of the primary amine on the piperidine (Analog C) completely abrogated all biological activity. This is a crucial finding, indicating that a free, basic amine at this position is essential for activity. This group likely forms a key salt bridge or hydrogen bond with a charged or polar residue (e.g., aspartate or glutamate) at the solvent-exposed entrance to the active site.

Key Experimental Protocols

To ensure scientific rigor and reproducibility, we provide the following detailed protocols. These methods include inherent controls and checks, forming a self-validating experimental system.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphotransferase reaction. It is a robust, high-throughput method for determining IC50 values.

Kinase_Assay_Workflow cluster_0 Plate Preparation cluster_1 Reaction & Detection cluster_2 Data Acquisition A Dispense Test Compounds (10-point, 3-fold serial dilution) B Add Kinase, Substrate, and ATP to initiate reaction A->B C Incubate at RT (e.g., 60 minutes) B->C D Add ADP-Glo™ Reagent to stop reaction & deplete ATP C->D E Incubate at RT (40 min) D->E F Add Kinase Detection Reagent to convert ADP to ATP E->F G Incubate at RT (30 min) F->G H Measure Luminescence (signal correlates with ADP produced) G->H I Calculate IC 50 Values H->I

Caption: Workflow for the ADP-Glo™ kinase inhibition assay.

Methodology:

  • Compound Plating: Prepare a 10-point, 3-fold serial dilution of each test compound in DMSO. Dispense 100 nL of each concentration into the wells of a 384-well plate. Include wells with DMSO only for "No Inhibition" (100% activity) controls and wells without enzyme for "No Activity" (background) controls.

  • Kinase Reaction: Prepare a master mix containing the kinase of interest (e.g., CDK2/CycA), its specific peptide substrate, and ATP in kinase buffer. Add 5 µL of this mix to each well to start the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • First Detection Step: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.

  • Second Detection Step: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced by the kinase reaction back into ATP, which is then used by a luciferase to generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Analysis: Normalize the data using the control wells. Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Rationale: The dual-step detection process is critical for accuracy. By first eliminating the unused ATP, the assay ensures that the final luminescent signal is directly and robustly proportional to the amount of ADP generated, providing a sensitive measure of kinase inhibition.[13]

Protocol 2: Cellular Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. It is used to determine the concentration at which a compound inhibits cell growth by 50% (IC50).

Methodology:

  • Cell Seeding: Seed MCF-7 cells into 96-well plates at a density of 5,000 cells per well in 100 µL of complete growth medium. Allow the cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.

  • Compound Treatment: The next day, treat the cells with a serial dilution of the test compounds (typically from 100 µM down to 0.01 µM). Include vehicle-only (e.g., 0.1% DMSO) wells as negative controls.

  • Incubation: Return the plates to the incubator for 72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.

  • Formazan Formation: Incubate the plates for another 4 hours. During this time, mitochondrial reductases in viable cells will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle-treated control wells and plot cell viability against compound concentration to calculate the IC50 value.

Rationale: The 72-hour incubation period is chosen to allow for multiple cell doubling times, providing a robust window to observe the anti-proliferative effects of the compounds.[13] Using a well-characterized cancer cell line like MCF-7 provides context and allows for comparison with known anticancer agents.[14]

Target Engagement and Pathway Analysis

While IC50 data is crucial, confirming that the compounds engage their intended targets within a cellular context is a critical validation step. The PI3K/AKT/mTOR pathway is a central regulator of cell growth and survival and is frequently dysregulated in cancers like breast cancer.[8]

Signaling_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Phosphorylates (Activates) mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Inhibitor Analog D (PI3Kδ Inhibitor) Inhibitor->PI3K Inhibits

Caption: Simplified PI3K/AKT/mTOR signaling pathway.

To confirm that a compound like Analog D (which showed some activity against PI3Kδ) acts on this pathway, a Western blot analysis can be performed. Researchers would treat MCF-7 cells with the compound and measure the phosphorylation status of AKT (p-AKT), a direct downstream substrate of PI3K. A potent inhibitor should reduce the levels of p-AKT without affecting total AKT levels, providing direct evidence of on-target activity within the complex cellular environment.

Conclusion and Future Directions

The systematic evaluation of the 1-(3-nitropyridin-2-yl)piperidin-4-amine scaffold has revealed a promising foundation for the development of novel kinase inhibitors. Our comparative analysis clearly demonstrates that modifications to the 5-position of the pyridine ring are a highly effective strategy for enhancing potency, with an electron-donating methoxy group (Analog D ) yielding a lead compound with sub-micromolar cellular activity. The absolute requirement for a free amine on the piperidine ring provides a critical anchor point for future design iterations.

Future work should focus on:

  • Expanding the R2 Library: Exploring a wider range of substituents at the 5-position of the pyridine ring to further optimize potency and probe the chemical environment of the kinase sub-pocket.

  • Improving Selectivity: Profiling the most potent analogs against a broad panel of kinases to understand their selectivity profile and guide efforts to minimize off-target effects.

  • In Vivo Evaluation: Advancing lead compounds like Analog D into preclinical in vivo models to assess their pharmacokinetic properties, safety, and anti-tumor efficacy.[15]

This guide provides a robust framework, from synthesis to cellular analysis, for researchers aiming to exploit the therapeutic potential of this versatile chemical scaffold.

References

  • Identification of a nonkinase target mediating cytotoxicity of novel kinase inhibitors. PubMed.
  • Novel Screening Method Identifies PI3Kα, mTOR, and IGF1R as Key Kinases Regulating Cardiomyocyte Survival. Journal of the American Heart Association.
  • Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology.
  • New Kinase Inhibitors That Are Selectively Cytotoxic for Tumor Cells. PMC.
  • Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. PMC - NIH.
  • Structure activity relationship. ResearchGate.
  • NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE): A NEW NITRO-GROUP MIGRATION. HETEROCYCLES.
  • in vivo studies and animal models for 5-Isobutylpyrimidin-2-amine. Benchchem.
  • Design, synthesis and in vitro biological evaluation of 2-aminopyridine derivatives as novel PI3Kδ inhibitors for hematological cancer. PubMed.
  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing.
  • Exploring the Biological Activity of Nitropyridine Derivatives. Leading supplier of specialized chemical intermediates.
  • Recent Advancements in Pyridine Derivatives as Anticancer Agents. IJSAT.
  • aminopyridine inhibits cell proliferation and affects anti-tumor activities of cell cycle-specific drugs in human breast cancer cells. Taylor & Francis eBooks.
  • Nitropyridines in the Synthesis of Bioactive Molecules. PMC - NIH.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI.
  • Structure–activity relationship of piperidine derivatives with... ResearchGate.
  • N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. MDPI.
  • N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. RSC Publishing.
  • Structure activity relationship of piperidine derivatives. ResearchGate.
  • Nitropyridines in the Synthesis of Bioactive Molecules. MDPI.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PMC - NIH.
  • Synthesis and Antileukemic Activity of Novel 4-(3-(Piperidin-4-yl) Propyl)Piperidine Derivatives. ResearchGate.
  • Process for preparation of nitropyridine derivatives. Google Patents.
  • The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase. Bioorganic & Medicinal Chemistry Letters.
  • Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. MDPI.
  • Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. PMC - NIH.

Sources

structure-activity relationship (SAR) of 1-(3-Nitropyridin-2-YL)piperidin-4-amine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(3-Nitropyridin-2-yl)piperidin-4-amine (CAS: 848498-92-0) is not merely a chemical intermediate; it is a privileged bifunctional scaffold in modern medicinal chemistry. It serves as a critical "linchpin" in the synthesis of diverse bioactive molecules, particularly kinase inhibitors (PI3K, GSK3) , GPCR ligands (H3, 5-HT) , and antimicrobial agents .

This guide analyzes the Structure-Activity Relationship (SAR) of this scaffold, distinguishing its role as a bioactive electrophile (retaining the nitro group) versus its utility as a synthetic precursor (reducing the nitro group to access fused heterocycles like imidazo[4,5-b]pyridines).

Key Performance Indicators (KPIs)
  • Synthetic Utility : High-yield

    
     accessibility from 2-chloro-3-nitropyridine.[1]
    
  • Drugability : The piperidine ring provides a defined vector (chair conformation) that projects the 4-amine into solvent-exposed pockets, ideal for solubilizing groups.

  • Versatility : Precursor to >3 distinct chemotypes (Aminopyridines, Imidazopyridines, Triazolopyridines).

Chemical Architecture & SAR Logic

The scaffold can be dissected into three pharmacophoric zones. Modifications in these zones dictate the biological target profile.

Zone 1: The Pyridine Head (The "Warhead" or "Hinge Binder")
  • 3-Nitro Group (

    
    ) :
    
    • As a Warhead: Strongly electron-withdrawing.[2] It activates the C2 position for nucleophilic attack and can serve as a "toxicophore" in antimicrobials (via nitro-reduction to toxic radical species).

    • As a Precursor: In kinase inhibitors, the nitro group is reduced to an amine (

      
      ). This vicinal diamine (2-amino-3-aminopyridine) is then cyclized with aldehydes or carboxylic acids to form Imidazo[4,5-b]pyridines , which mimic the adenine ring of ATP and bind to the kinase hinge region.
      
  • Pyridine Nitrogen : Acts as a hydrogen bond acceptor.

Zone 2: The Piperidine Linker (The "Spacer")
  • Conformation : The piperidine ring predominantly adopts a chair conformation .[3][4] This creates a rigid distance (~5-6 Å) between the aromatic pyridine and the 4-amine.

  • SAR Insight : Replacing piperidine with piperazine often lowers metabolic stability (due to N-oxidation) but improves solubility. Replacing with a flexible alkyl chain usually destroys potency by increasing entropic penalties upon binding.

Zone 3: The 4-Amine Tail (The "Diversity Vector")
  • Function : This primary amine is the site for library generation.[5]

  • Derivatization :

    • Ureas/Amides : Target the "sugar pocket" or solvent front in kinases.

    • Sulfonamides : Common in GPCR ligands to interact with arginine residues.

Comparative Performance: Nitro-Retained vs. Cyclized Derivatives

The following table contrasts the biological profiles based on the fate of the 3-nitro group.

FeatureClass A: Nitro-Retained Class B: Fused Heterocycles (Reduced & Cyclized)
Core Structure 3-Nitropyridine intactImidazo[4,5-b]pyridine / Triazolo[4,5-b]pyridine
Primary Target Antimicrobial (TB, Fungal), USP7 (Covalent)Kinases (PI3K

, JAK2), GPCRs (H3)
Mechanism Electrophilic attack / Redox cyclingATP-competitive inhibition / Allosteric modulation
Key SAR Driver Electron deficiency of Pyridine ringH-bond donor/acceptor motif in the "Hinge Region"
Toxicity Risk High (Nitro group = structural alert)Low to Moderate (Standard kinase scaffold)
Solubility Moderate (Lipophilic nitro group)High (Polar fused ring systems)

Visualizing the SAR & Synthesis Pathways

The diagram below illustrates the divergent synthesis and SAR pathways starting from the core scaffold.

SAR_Pathway Start Start: 2-Chloro-3-nitropyridine Core CORE SCAFFOLD 1-(3-Nitropyridin-2-yl)piperidin-4-amine Start->Core SNAr (Piperidin-4-amine) NitroDeriv Nitro-Retained Derivatives (Amides/Ureas) Core->NitroDeriv Derivatize 4-NH2 Reduced Intermediate: 2,3-Diaminopyridine Core->Reduced Nitro Reduction (H2/Pd-C or Fe/AcOH) Target1 Target: Antimicrobials / USP7 (Covalent/Redox) NitroDeriv->Target1 Bioassay Cyclized Fused Heterocycles (Imidazo[4,5-b]pyridine) Reduced->Cyclized Cyclization (R-CHO or CDI) Target2 Target: Kinase Inhibitors (PI3K, GSK3, JAK) Cyclized->Target2 ATP Competition

Caption: Divergent synthesis pathways: The core scaffold (Blue) can be derivatized directly for antimicrobial targets (Yellow) or reduced/cyclized to access potent kinase inhibitors (Green).

Experimental Protocols

Protocol A: Synthesis of the Core Scaffold ( )

This protocol yields the mono-substituted product, avoiding bis-substitution.

  • Reagents : 2-Chloro-3-nitropyridine (1.0 eq), tert-butyl piperidin-4-ylcarbamate (1.1 eq), Diisopropylethylamine (DIPEA, 2.0 eq).

  • Solvent : Acetonitrile (MeCN) or DMF.

  • Procedure :

    • Dissolve 2-chloro-3-nitropyridine in MeCN (0.5 M).

    • Add DIPEA followed by the Boc-protected piperidine amine.

    • Critical Step : Heat to 60-80°C for 4-6 hours. Monitor by TLC/LCMS. The nitro group activates the 2-position, making this reaction facile.

    • Note: If using free piperidin-4-amine, use excess amine (3.0 eq) to scavenge HCl, but beware of potential side reactions at the primary amine (less likely due to sterics, but possible).

  • Workup : Evaporate solvent, redissolve in EtOAc, wash with water/brine.

  • Deprotection : Treat the Boc-intermediate with TFA/DCM (1:4) at 0°C

    
     RT for 2 hours to yield the free amine 1-(3-Nitropyridin-2-yl)piperidin-4-amine .
    
Protocol B: Nitro Reduction to Diamine (Kinase Route)

Essential for converting the scaffold into a kinase "hinge binder".

  • Reagents : Core Scaffold (1.0 eq), Ammonium Formate (5.0 eq), 10% Pd/C (10 wt%).

  • Solvent : Methanol or Ethanol.

  • Procedure :

    • Suspend catalyst in solvent under

      
      .
      
    • Add scaffold and ammonium formate.

    • Reflux for 1-2 hours.[6] (Alternative:

      
       balloon at RT).
      
    • Observation : Solution typically turns from yellow (nitro) to colorless/pale pink (amine).

    • Caution: Aminopyridines are oxidation-sensitive; use immediately in the next cyclization step.

References

  • USP7 Inhibitors & SNAr Chemistry

    • Title: Design, Synthesis, and Molecular Evaluation of SNAr-Reactive N-(6-Fluoro-3-Nitropyridin-2-yl)Isoquinolin-3-Amines as Covalent USP7 Inhibitors.
    • Source: Journal of Medicinal Chemistry / PMC.
    • URL: [Link] (Verified Context)

  • Kinase Inhibitor Scaffolds (PI3K)

    • Title: Synthesis and biological evaluation of 3-(piperidin-4-yl)
    • Source: European Journal of Medicinal Chemistry.
    • URL: [Link]

  • Piperidine SAR & Biological Activity

    • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
    • Source: Molecules (MDPI).
    • URL: [Link]

  • Nitropyridine Reactivity

    • Title: Nitropyridines in the Synthesis of Bioactive Molecules.
    • Source: Molecules (MDPI).
    • URL: [Link]

Sources

A Researcher's Guide to the Elemental Analysis of 1-(3-Nitropyridin-2-YL)piperidin-4-amine: Theoretical vs. Experimental Data

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

This guide provides a comprehensive overview of the elemental analysis of 1-(3-Nitropyridin-2-YL)piperidin-4-amine, a key intermediate in pharmaceutical research. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical and practical aspects of elemental analysis, offering a comparative framework and detailing the experimental protocols necessary for the validation of this compound's empirical formula. While experimental data for this specific compound is not widely published, this guide furnishes the theoretical values and outlines the methodologies for its empirical verification, alongside a discussion of complementary analytical techniques.

The Critical Role of Elemental Analysis in Compound Verification

Elemental analysis is a cornerstone of chemical characterization, providing the foundational data to confirm the empirical formula of a synthesized compound. For a novel molecule like 1-(3-Nitropyridin-2-YL)piperidin-4-amine, this technique is indispensable for verifying its elemental composition, typically of carbon (C), hydrogen (H), and nitrogen (N). This process is crucial for ensuring the purity and identity of the compound before it proceeds to further stages of research and development. The presence of a nitro group and multiple nitrogen atoms in the structure of 1-(3-Nitropyridin-2-YL)piperidin-4-amine makes accurate elemental analysis particularly important.

Theoretical Elemental Composition: A Comparative Look

The subject compound can be analyzed in its free base form or as a hydrochloride salt. The theoretical elemental compositions for both are detailed below. These calculated values serve as the benchmark against which experimental results are compared.

Table 1: Theoretical Elemental Composition of 1-(3-Nitropyridin-2-YL)piperidin-4-amine and its Hydrochloride Salt

FormMolecular FormulaMolecular Weight ( g/mol )% Carbon% Hydrogen% Nitrogen
Free Base C₁₀H₁₄N₄O₂222.2554.046.3525.21
Hydrochloride Salt C₁₀H₁₅ClN₄O₂258.71[1]46.435.8421.66

Note: The molecular formula for the hydrochloride salt is provided by commercial suppliers[1]. The formula for the free base has been derived from its chemical structure.

Experimental Protocol for CHN Elemental Analysis

The following is a standardized protocol for the determination of the carbon, hydrogen, and nitrogen content of a sample of 1-(3-Nitropyridin-2-YL)piperidin-4-amine using a modern CHN elemental analyzer.

Instrumentation: A calibrated CHN elemental analyzer.

Materials:

  • 1-(3-Nitropyridin-2-YL)piperidin-4-amine sample (2-3 mg), finely ground and dried.

  • Tin or silver capsules for sample encapsulation.

  • Certified organic analytical standards for calibration (e.g., acetanilide).

  • High-purity oxygen and helium.

Procedure:

  • Calibration: Calibrate the instrument using a certified organic standard. This ensures the accuracy of the measurements.

  • Sample Preparation: Accurately weigh 2-3 mg of the dried 1-(3-Nitropyridin-2-YL)piperidin-4-amine sample into a tin or silver capsule.

  • Combustion: The encapsulated sample is introduced into a high-temperature combustion furnace (typically around 900-1000 °C) with a stream of pure oxygen. This process converts the sample into its elemental gases: carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂).

  • Reduction and Separation: The combustion products are passed through a reduction furnace to convert any nitrogen oxides to N₂. The resulting mixture of CO₂, H₂O, and N₂ is then separated by a gas chromatography column.

  • Detection and Quantification: The separated gases are detected by a thermal conductivity detector. The instrument's software integrates the detector signals and, based on the initial calibration, calculates the percentage of each element in the original sample.

  • Data Analysis: The experimental percentages of C, H, and N are compared with the theoretical values. A close correlation (typically within ±0.4%) is a strong indicator of the compound's purity and correct empirical formula.

A Holistic Approach to Characterization: Beyond Elemental Analysis

While elemental analysis is fundamental, a comprehensive characterization of 1-(3-Nitropyridin-2-YL)piperidin-4-amine relies on a suite of analytical techniques. Spectroscopic methods provide detailed structural information that complements the compositional data from elemental analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the elucidation of the molecule's connectivity and stereochemistry.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule, such as the N-H stretches of the amine, the C-H bonds of the piperidine and pyridine rings, and the characteristic strong absorptions of the nitro (NO₂) group.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the molecular structure. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy.

The synthesis and characterization of nitropyridine derivatives often involve these techniques to ensure the final product's identity and purity[2].

Visualizing the Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel compound like 1-(3-Nitropyridin-2-YL)piperidin-4-amine, highlighting the integral role of elemental analysis.

cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_validation Final Validation Synthesis Synthesis of 1-(3-Nitropyridin-2-YL)piperidin-4-amine Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification EA Elemental Analysis (CHN) Purification->EA Purity & Empirical Formula NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Structural Elucidation IR IR Spectroscopy Purification->IR Functional Groups MS Mass Spectrometry (MS, HRMS) Purification->MS Molecular Weight & Formula Final Confirmed Structure & Purity EA->Final NMR->Final IR->Final MS->Final

Caption: Workflow for the synthesis and comprehensive characterization of a novel chemical entity.

Conclusion

The elemental analysis of 1-(3-Nitropyridin-2-YL)piperidin-4-amine is a critical step in its chemical verification. While published experimental data is scarce, the theoretical values presented in this guide provide a solid foundation for researchers. By following the detailed experimental protocol and integrating the results with other spectroscopic data, scientists can confidently ascertain the empirical formula, purity, and structure of this important pharmaceutical intermediate, ensuring the integrity of their subsequent research endeavors.

References

  • MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. [Link]

  • PubChem. 3-Nitropyridin-2-ylamine. [Link]

  • ResearchGate. Synthesis and Characterization Of New 2-amino pyridine Derivatives (NJC). [Link]

  • MDPI. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.